5-Chloro-2-(methylsulfonyl)pyrimidine
Description
BenchChem offers high-quality 5-Chloro-2-(methylsulfonyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylsulfonyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWMTFZGDJZUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369460 | |
| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-47-7 | |
| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a reliable synthetic pathway, including experimental protocols, quantitative data, and process visualizations to aid researchers in the successful preparation of this versatile molecule.
Synthetic Pathway Overview
The most common and efficient pathway for the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine involves a two-step process. The first step is the synthesis of the intermediate, 5-chloro-2-(methylthio)pyrimidine, followed by its oxidation to the final product.
A prevalent method for the synthesis of the thioether intermediate starts from the commercially available 5-bromo-2-chloropyrimidine. This is followed by a selective oxidation of the thioether to the sulfone.
Experimental Protocols
Step 1: Synthesis of 5-chloro-2-(methylthio)pyrimidine
This procedure outlines the synthesis of the key intermediate, 5-chloro-2-(methylthio)pyrimidine, from 5-bromo-2-chloropyrimidine and dimethyl disulfide.
Reaction: 5-bromo-2-chloropyrimidine reacts with dimethyl disulfide in the presence of a strong base, such as n-butyllithium, to yield 5-chloro-2-(methylthio)pyrimidine.
Experimental Procedure:
-
Dissolve 1.00 g (5.17 mmol) of 5-bromo-2-chloropyrimidine and 551 μl (6.20 mmol) of dimethyl disulfide in 26 ml of tetrahydrofuran in a reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, slowly add 1.89 ml (5.17 mmol) of a 2.73N n-butyllithium solution in hexane to the stirred reaction mixture.
-
Continue stirring the reaction mixture at -78 °C for 2 hours.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the organic phase with ethyl acetate.
-
Combine the organic layers, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (90/10 v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-chloro-2-(methylthio)pyrimidine as a white solid.
Quantitative Data:
| Compound | Starting Material | Product | Yield |
| 5-chloro-2-(methylthio)pyrimidine | 5-bromo-2-chloropyrimidine | White Solid | 18% |
Characterization: ¹H-NMR (500 MHz, CDCl₃): δ 8.49 (2H, s), 2.54 (3H, s).[1]
Step 2: Synthesis of 5-chloro-2-(methylsulfonyl)pyrimidine
This procedure details the oxidation of 5-chloro-2-(methylthio)pyrimidine to the final product, 5-chloro-2-(methylsulfonyl)pyrimidine.[2]
Reaction: 5-chloro-2-(methylthio)pyrimidine is oxidized using hydrogen peroxide in the presence of a catalyst, sodium tungstate dihydrate, to yield 5-chloro-2-(methylsulfonyl)pyrimidine.[2]
Experimental Procedure:
-
To a 100 mL jacketed reactor equipped with an overhead stirrer, a thermocouple, a recirculating heating and cooling bath, and a nitrogen inlet, add 5-chloro-2-(methylthio)-pyrimidine (5 g, 31.1 mmol) and sodium tungstate dihydrate (0.52 g, 1.6 mmol).[2]
-
Add water (15 mL) and ethyl acetate to the reactor.[2]
-
Heat the mixture to the desired reaction temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Crystallize the crude product from toluene and heptane to obtain pure 5-chloro-2-(methylsulfonyl)pyrimidine.[2]
Quantitative Data:
| Compound | Starting Material | Product | Yield | Melting Point |
| 5-chloro-2-(methylsulfonyl)pyrimidine | 5-chloro-2-(methylthio)-pyrimidine | Crystalline Solid | 93% | 122 °C |
Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 9.24 (s, 2H), 3.42 (s, 3H).[2]
Process Visualization
The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: Overall synthesis pathway for 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: Detailed experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The following sections detail its structural and chemical characteristics, supported by tabulated data, experimental protocols, and a representative reaction workflow.
Core Physicochemical Properties
5-Chloro-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 5-position and a methylsulfonyl group at the 2-position. These functional groups significantly influence its reactivity and physicochemical behavior, making it a versatile building block in the synthesis of various bioactive molecules.
Quantitative Physicochemical Data
The table below summarizes the key physicochemical properties of 5-Chloro-2-(methylsulfonyl)pyrimidine. It is important to note that while some of these values are experimentally derived for related compounds, several are computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | ChemScene[1] |
| Molecular Weight | 192.62 g/mol | ChemScene[1] |
| Melting Point | 56-57 °C (for 5-chloro-2-methylpyrimidine) | Sigma-Aldrich |
| Boiling Point (Predicted) | 371.2 ± 34.0 °C at 760 mmHg | ChemicalBook[2] |
| Density (Predicted) | 1.486 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -4.78 ± 0.22 | ChemicalBook |
| LogP (Calculated) | 0.5335 | ChemScene[1] |
| Water Solubility | Data not available for the title compound. A related compound, 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is soluble in water at 10 mg/mL. | Guidechem[3] |
| Appearance | Off-white to yellow solid | ChemicalBook |
Experimental Protocols
Precise experimental determination of physicochemical properties is crucial for drug development. Below are detailed, generalized protocols for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered 5-Chloro-2-(methylsulfonyl)pyrimidine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of 5-Chloro-2-(methylsulfonyl)pyrimidine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Reaction Workflow: Nucleophilic Aromatic Substitution
5-Chloro-2-(methylsulfonyl)pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-withdrawing nature of the pyrimidine ring, further activated by the methylsulfonyl group, facilitates the displacement of the chlorine atom by various nucleophiles. This reactivity is fundamental to its use in synthetic chemistry.
References
The Versatile Scaffold: A Technical Guide to the Diverse Mechanisms of Action of 5-Chloro-2-(methylsulfonyl)pyrimidine Derivatives
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted roles of the 5-Chloro-2-(methylsulfonyl)pyrimidine core in modern therapeutics and agrochemicals. This document elucidates the varied mechanisms of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway visualizations.
The compound 5-Chloro-2-(methylsulfonyl)pyrimidine serves as a versatile chemical scaffold, a foundational structure upon which a diverse array of biologically active molecules are built. While the core structure itself exhibits herbicidal properties, its true significance in the biomedical field lies in its role as a key building block for drugs targeting a wide range of diseases, from metabolic disorders and cancer to viral infections. This guide explores the distinct mechanisms of action of several key derivatives, highlighting the remarkable adaptability of this chemical moiety.
Herbicidal Activity: Inhibition of Photosynthesis
In its foundational form, 5-Chloro-2-(methylsulfonyl)pyrimidine acts as a herbicide. Its mechanism of action involves the disruption of photosynthesis in susceptible plants. By inhibiting the photosynthetic process, it prevents the production of essential nutrients, leading to plant starvation and death. The primary mode of injury to the plant includes the yellowing of leaves (chlorosis), followed by tissue death (necrosis), typically starting from the leaf margins and progressing inwards. This herbicidal action underscores the inherent biological activity of the pyrimidine core, which has been strategically modified to develop targeted human therapeutics.
GPR119 Agonism for Type 2 Diabetes: The Case of BMS-903452
A prominent example of a therapeutic agent built upon the 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold is BMS-903452, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells. Agonism of GPR119 by BMS-903452 leads to the activation of a signaling cascade that has a dual effect on glucose homeostasis:
-
Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
-
Promotion of the release of incretin hormones , such as glucagon-like peptide-1 (GLP-1), from the gut.
This dual action makes GPR119 agonists an attractive therapeutic strategy for type 2 diabetes.
Quantitative Data: BMS-903452
| Parameter | Value | Assay Type |
| EC50 | 14 nM[1][2] | GPR119 Activation |
Signaling Pathway: GPR119 Agonism
Experimental Protocol: cAMP Accumulation Assay
A common method to determine the potency of GPR119 agonists is the cAMP accumulation assay. This assay is typically performed using a cell line, such as HEK293, that is engineered to express the human GPR119 receptor. The protocol involves seeding the cells, followed by incubation with various concentrations of the test compound (e.g., BMS-903452). A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP. The intracellular cAMP levels are then measured using a variety of detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or luminescence-based kits. The data is used to generate a dose-response curve from which the EC50 value can be calculated.
JAK/STAT Pathway Inhibition in Cancer: The Role of AZD1480
The 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold is also integral to the structure of AZD1480, a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. AZD1480 acts as an ATP-competitive inhibitor of JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This inhibition leads to the downregulation of genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
Quantitative Data: AZD1480
| Parameter | Value | Target | Assay Type |
| IC50 | <0.4 nM[3][4] | JAK2 | Cell-free assay |
| IC50 | 1.3 nM[3][5] | JAK1 | Cell-free assay |
| IC50 | 0.73 - 3.08 µM[6] | SCLC cell lines | Cell viability assay |
Signaling Pathway: JAK/STAT Inhibition
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of compounds like AZD1480 on JAK enzymes is determined using in vitro kinase assays. Recombinant JAK1 and JAK2 enzymes are incubated with a substrate (e.g., a peptide that can be phosphorylated) and ATP. The test compound is added at various concentrations to measure its effect on the phosphorylation of the substrate. The amount of phosphorylation is quantified, often using methods like radioisotope incorporation or fluorescence-based detection. The data is then used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
RSV Fusion Inhibition: The Antiviral Action of JNJ-53718678 (Rilematovir)
The versatility of the 5-Chloro-2-(methylsulfonyl)pyrimidine core extends to the development of antiviral agents. JNJ-53718678 (also known as Rilematovir) is a potent inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. RSV is a major cause of lower respiratory tract infections, especially in infants and the elderly. The RSV F protein is essential for the virus to enter host cells by mediating the fusion of the viral and cellular membranes. JNJ-53718678 binds to the F protein, stabilizing it in its prefusion conformation and thereby preventing the conformational changes necessary for membrane fusion. This action effectively blocks viral entry into the host cell.
Quantitative Data: JNJ-53718678 (Rilematovir)
| Parameter | Value | Assay Type |
| EC50 | 1.2 nM[7] | RSV Inhibition (HBECs) |
| EC50 | 0.46 nM[8] | RSV Inhibition (HeLa cells) |
| IC50 | 0.5 nM[9] | RSV Replication (HeLa cells) |
Experimental Workflow: RSV Fusion Inhibition
Experimental Protocol: RSV Plaque Reduction Assay
The antiviral activity of compounds like JNJ-53718678 is often assessed using a plaque reduction assay. In this assay, a monolayer of susceptible host cells (e.g., HeLa or HEp-2 cells) is infected with RSV. The infected cells are then overlaid with a semi-solid medium containing various concentrations of the antiviral compound. After an incubation period, the cells are stained, and the number of plaques (zones of cell death caused by viral replication) is counted. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to an untreated control.
Emerging Mechanisms: p53 Activation and MCT4 Inhibition
The 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold continues to be explored for new therapeutic applications. Two other notable mechanisms of action are emerging:
-
p53 Activation: The derivative 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (PK11007) has been shown to possess anti-tumor activities through the activation of the tumor suppressor protein p53.[10] In many cancers, p53 is mutated and inactivated. Compounds like PK11007 can stabilize mutant p53, partially restoring its function and leading to the transcription of genes that induce apoptosis in cancer cells.[10] The IC50 values for PK11007 in inhibiting the proliferation of various breast cancer cell lines range from 2.3 to 42.2 µM.[11]
-
Monocarboxylate Transporter 4 (MCT4) Inhibition: Highly glycolytic cancer cells export large amounts of lactate via MCT4 to maintain their metabolic activity. Inhibiting MCT4 leads to an accumulation of intracellular lactate and a decrease in intracellular pH, which can trigger cell death. The 5-chloropyrimidine moiety is a key feature in the design of potent and selective MCT4 inhibitors for cancer therapy.
Signaling Pathway: p53 Activation
Conclusion
The 5-Chloro-2-(methylsulfonyl)pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemical development. Its adaptability allows for the creation of molecules with highly specific and diverse mechanisms of action, targeting a wide array of biological processes. From inhibiting plant photosynthesis to modulating complex human signaling pathways in diabetes, cancer, and viral infections, the derivatives of this pyrimidine core exemplify the power of targeted drug design. Continued research into this versatile scaffold holds significant promise for the development of novel and effective therapeutic and agricultural agents.
References
- 1. BMS-903452 | 1339944-47-6 | MOLNOVA [molnova.com]
- 2. BMS-903452 | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The janus kinases inhibitor AZD1480 attenuates growth of small cell lung cancers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, PK11007 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) spectroscopic data for 5-Chloro-2-(methylsulfonyl)pyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of analogous structures. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of such data is provided, alongside a logical workflow diagram.
Predicted Spectroscopic Data
The chemical structure of 5-Chloro-2-(methylsulfonyl)pyrimidine is presented below, with atoms numbered for clarity in the subsequent tables.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-Chloro-2-(methylsulfonyl)pyrimidine is expected to exhibit two distinct signals. The pyrimidine ring protons are anticipated to appear as a singlet due to their chemical equivalence, and the methyl protons of the sulfonyl group will also present as a singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-6 | 8.8 - 9.2 | Singlet | 2H |
| -SO₂CH₃ | 3.2 - 3.5 | Singlet | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will likely show four signals corresponding to the inequivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituent groups and the aromaticity of the pyrimidine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 170 |
| C-4, C-6 | 155 - 160 |
| C-5 | 120 - 125 |
| -SO₂CH₃ | 40 - 45 |
Rationale for Predictions: The predictions are based on the analysis of substituent effects on the pyrimidine ring. The electron-withdrawing nature of the chloro and methylsulfonyl groups is expected to deshield the ring protons and carbons, shifting their signals downfield.[1][2] The chemical shift of the methyl group is consistent with those observed for methyl sulfones.[3][4]
Experimental Protocol for NMR Data Acquisition
This section outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a small organic molecule like 5-Chloro-2-(methylsulfonyl)pyrimidine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 5-Chloro-2-(methylsulfonyl)pyrimidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[5][6] The choice of solvent is crucial and should be based on the solubility of the compound and its non-interference with the signals of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.[5]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]
For ¹H NMR Spectroscopy:
-
Set the spectral width to a standard range for organic molecules (e.g., -1 to 12 ppm).[5]
-
Use a standard pulse sequence (e.g., zg30 or zg).
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to ensure full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
For ¹³C NMR Spectroscopy:
-
Set the spectral width to a standard range for organic carbons (e.g., 0 to 220 ppm).[5]
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set a sufficient number of scans, as ¹³C is a less sensitive nucleus than ¹H (this can range from hundreds to thousands of scans depending on the sample concentration).
-
Set an appropriate relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
3. Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[8][9]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants (for ¹H NMR).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis and interpretation of NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key chemical intermediate with significant applications in agrochemicals and potential in drug discovery. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it elucidates its primary mechanism of action as a herbicide, involving the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme in the de novo pyrimidine biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, agricultural science, and pharmaceutical development.
Chemical Identification and Properties
5-Chloro-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a chloro group at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring.
| Identifier | Value | Citation |
| CAS Number | 38275-47-7 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| IUPAC Name | 5-chloro-2-(methylsulfonyl)pyrimidine | [2] |
| SMILES | CS(=O)(=O)c1ncc(Cl)cn1 | [1] |
| InChI Key | UEWMTFZGDJZUPJ-UHFFFAOYSA-N | [2] |
Table 1: Chemical Identifiers for 5-Chloro-2-(methylsulfonyl)pyrimidine
| Property | Value | Citation |
| Physical State | White to off-white solid | |
| Melting Point | 122 °C | [1] |
| Storage Temperature | Sealed in dry, room temperature | [2] |
| Purity | ≥96% | [2] |
Table 2: Physicochemical Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine
Experimental Protocols
Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
A detailed two-step synthesis protocol is outlined below, starting from the precursor 5-chloro-2-(methylthio)-pyrimidine.[1]
Step 1: Synthesis of 5-chloro-2-(methylthio)-pyrimidine This precursor can be synthesized from chloroacetyl chloride. A detailed procedure is available in the cited patent.[1]
Step 2: Oxidation to 5-Chloro-2-(methylsulfonyl)-pyrimidine To a 100 mL jacketed reactor equipped with an overhead stirrer, a thermocouple, a recirculating heating and cooling bath, and a nitrogen inlet, the following were added at ambient temperature:
-
5-chloro-2-(methylthio)-pyrimidine (5 g, 31.1 mmol)
-
Sodium tungstate dihydrate (0.52 g, 1.6 mmol)
-
Water (15 mL)
-
Ethyl acetate (15 mL)
The resulting mixture was heated to 60 °C. Subsequently, 50% aqueous hydrogen peroxide (5.3 g, 77.7 mmol) was added dropwise, maintaining the reaction temperature between 60 and 65 °C. The reaction progress was monitored by HPLC and was determined to be complete after 2 hours.[1]
Purification Protocol
Upon completion of the reaction, the mixture was cooled to ambient temperature. Any excess hydrogen peroxide was quenched with the addition of sodium bisulfite. The organic layer was then separated, and the aqueous layer was extracted with 15 mL of ethyl acetate. The organic layers were combined and concentrated to yield the crude product.[1]
Crystallization from a mixture of toluene and heptane provided 5.6 g of the title compound as a pure solid, achieving a 93% yield from 5-chloro-2-(methylthio)-pyrimidine.[1]
Analytical Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.24 (s, 2H)
-
δ 3.42 (s, 3H)[1]
The singlet at 9.24 ppm corresponds to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The singlet at 3.42 ppm is attributed to the three protons of the methyl group in the methylsulfonyl moiety.
¹³C NMR: Note: Specific experimental ¹³C NMR data for 5-Chloro-2-(methylsulfonyl)pyrimidine was not found in the searched literature. The following are predicted chemical shifts based on computational analysis and data from structurally similar compounds. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C-SO₂) | ~165-170 |
| C4/C6 (C-H) | ~155-160 |
| C5 (C-Cl) | ~120-125 |
| CH₃ (Methyl) | ~40-45 |
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-(methylsulfonyl)pyrimidine
Mass Spectrometry (MS)
Note: A specific experimental mass spectrum with fragmentation analysis for 5-Chloro-2-(methylsulfonyl)pyrimidine was not found. The following is a predicted fragmentation pattern based on the structure.
The molecular ion peak [M]⁺ would be expected at m/z 192 and 194 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
Predicted Fragmentation Pathways:
-
Loss of the methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 177/179.
-
Loss of sulfur dioxide (SO₂) from the molecular ion to give a fragment at m/z 128/130.
-
Cleavage of the C-S bond to yield the 5-chloropyrimidin-2-yl cation at m/z 129/131 and the methylsulfonyl radical.
Infrared (IR) Spectroscopy
Note: A specific experimental FT-IR spectrum for 5-Chloro-2-(methylsulfonyl)pyrimidine was not found. The following are expected characteristic absorption bands based on the functional groups present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=N (pyrimidine ring) | Stretching | ~1600-1550 |
| C-H (pyrimidine ring) | Stretching | ~3100-3000 |
| S=O (sulfonyl) | Asymmetric Stretching | ~1350-1300 |
| S=O (sulfonyl) | Symmetric Stretching | ~1160-1120 |
| C-Cl | Stretching | ~800-600 |
| C-S | Stretching | ~800-650 |
Table 4: Predicted FT-IR Absorption Bands for 5-Chloro-2-(methylsulfonyl)pyrimidine
Biological Activity and Mechanism of Action
5-Chloro-2-(methylsulfonyl)pyrimidine is known to exhibit herbicidal activity. Its mechanism of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA, RNA, and other essential biomolecules in rapidly dividing cells, such as those in growing plants.
The specific target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[3] By inhibiting DHODH, 5-Chloro-2-(methylsulfonyl)pyrimidine effectively blocks the production of pyrimidines, leading to a cessation of cell growth and ultimately, plant death.
Signaling Pathway Diagram: Inhibition of de novo Pyrimidine Biosynthesis
Figure 1: Mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidine as a DHODH inhibitor.
Applications in Drug Discovery and Development
While primarily recognized for its herbicidal properties, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. The methylsulfonyl group can act as a key pharmacophore, and the chloro substituent provides a site for further chemical modification.
The mechanism of DHODH inhibition is not only relevant to herbicide action but is also a validated target in human medicine for the treatment of autoimmune diseases (e.g., rheumatoid arthritis and multiple sclerosis) and is being actively investigated for cancer therapy.[3] Rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive target for anticancer drug development.
Therefore, 5-Chloro-2-(methylsulfonyl)pyrimidine serves as a valuable starting material or fragment for the synthesis of novel DHODH inhibitors and other biologically active molecules for pharmaceutical applications. Its structural features can be exploited to design compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
5-Chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest due to its established role in agriculture and its potential as a building block in drug discovery. This technical guide has provided a detailed summary of its identification, properties, synthesis, and analytical characterization. The elucidation of its mechanism of action as a DHODH inhibitor highlights a key biochemical pathway that can be targeted for both herbicidal and therapeutic purposes. Further research into the derivatization of this compound could lead to the development of novel and effective agents in both agriculture and medicine.
References
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Regioselective Reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(methylsulfonyl)pyrimidine is a pivotal building block in medicinal chemistry and materials science, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its reactivity profile with a range of common nucleophiles, including amines, thiols, and alkoxides. We delve into the mechanistic underpinnings of its reactivity, explore the regioselectivity of substitution, and present quantitative kinetic data alongside detailed experimental protocols. This document aims to serve as a critical resource for scientists leveraging this versatile scaffold in their research and development endeavors.
Core Concepts: Understanding the Reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine
The reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is inherently activated towards attack by nucleophiles. This effect is significantly amplified by the presence of two potent electron-withdrawing groups: the chloro group at the C5 position and, more notably, the methylsulfonyl group (-SO2Me) at the C2 position.
The methylsulfonyl group is an exceptionally strong activating group and an excellent leaving group. Its strong inductive and mesomeric electron-withdrawing effects dramatically lower the electron density of the pyrimidine ring, particularly at the C2 and C4/C6 positions, making them highly electrophilic. Consequently, both the C2-SO2Me and the C5-Cl positions are susceptible to nucleophilic attack. The regioselectivity of the reaction—that is, which leaving group is displaced—is a nuanced function of the nucleophile's nature and the specific reaction conditions employed.
The SNAr Mechanism: A Stepwise Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbon atoms (typically C2 or C5), breaking the aromaticity of the pyrimidine ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of one of the leaving groups (either the methylsulfinate anion, MeSO2-, or the chloride anion, Cl-).
The overall reaction pathway can be visualized as follows:
An In-depth Technical Guide to the Electrophilic Nature of 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(methylsulfonyl)pyrimidine is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its electrophilic character, primarily dictated by the presence of a strong electron-withdrawing methylsulfonyl group and a chloro leaving group on the pyrimidine ring, makes it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the electrophilic nature of 5-Chloro-2-(methylsulfonyl)pyrimidine, including its synthesis, reactivity in nucleophilic aromatic substitution (SNAr) reactions, and detailed experimental protocols. The discussion is supported by quantitative data, mechanistic insights, and visual representations of key chemical transformations to facilitate its application in research and development.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic functionalization of the pyrimidine ring is crucial for modulating the biological activity and pharmacokinetic properties of drug candidates. 5-Chloro-2-(methylsulfonyl)pyrimidine has emerged as a key intermediate due to its pronounced electrophilicity, which allows for facile and often regioselective introduction of various nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the potent electron-withdrawing sulfonyl group at the C2 position, renders the C5 and C2 positions susceptible to nucleophilic attack. This guide will delve into the chemical behavior of this important synthetic building block.
Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
The preparation of 5-Chloro-2-(methylsulfonyl)pyrimidine is typically achieved through a two-step process starting from a corresponding thioether precursor. The synthesis involves the oxidation of the methylthio group to the methylsulfonyl group, which significantly enhances the electrophilicity of the pyrimidine ring.
Experimental Protocol: Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
Materials:
-
5-Chloro-2-(methylthio)pyrimidine
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Water
Procedure:
-
To a reaction vessel, add 5-chloro-2-(methylthio)pyrimidine (1.0 eq) and sodium tungstate dihydrate (catalytic amount).
-
Add a suitable solvent system, such as a mixture of water and ethyl acetate.
-
Heat the mixture to a controlled temperature (e.g., 50-60 °C).
-
Carefully add 30% hydrogen peroxide (excess, e.g., 2.5 eq) dropwise to the reaction mixture, maintaining the temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench any excess hydrogen peroxide by the addition of a reducing agent, such as sodium bisulfite solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-Chloro-2-(methylsulfonyl)pyrimidine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Electrophilic Reactivity and Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is significantly amplified in 5-Chloro-2-(methylsulfonyl)pyrimidine by the powerful electron-withdrawing nature of the methylsulfonyl group at the C2 position. This activation makes the carbon atoms of the pyrimidine ring, particularly C2, C4/C6, and C5, electrophilic and susceptible to attack by nucleophiles. The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. For 5-Chloro-2-(methylsulfonyl)pyrimidine, both the chloro and the methylsulfonyl groups can act as leaving groups, and the regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions.
General Workflow for SNAr Reactions
The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction involving 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: General workflow for SNAr of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Reactivity with N-Nucleophiles (Amines)
5-Chloro-2-(methylsulfonyl)pyrimidine readily reacts with primary and secondary amines to afford the corresponding amino-substituted pyrimidines. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the HCl generated. The regioselectivity of the reaction can be influenced by the steric hindrance of the amine and the specific reaction conditions.
Table 1: Representative SNAr Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 5-(Piperidin-1-yl)-2-(methylsulfonyl)pyrimidine | K₂CO₃, DMF, 80 °C | Not specified | General protocol |
| Aniline | 5-(Phenylamino)-2-(methylsulfonyl)pyrimidine | Et₃N, CH₃CN, reflux | Not specified | General protocol |
| Morpholine | 5-(Morpholino)-2-(methylsulfonyl)pyrimidine | DIPEA, THF, rt | Not specified | General protocol |
Reactivity with O-Nucleophiles (Alkoxides)
Alkoxides, being strong nucleophiles, react with 5-Chloro-2-(methylsulfonyl)pyrimidine to yield the corresponding alkoxy-substituted pyrimidines. These reactions are typically carried out in the corresponding alcohol as the solvent or in an inert solvent in the presence of a strong base.
Table 2: Representative SNAr Reactions with Alkoxides
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium methoxide | 5-Methoxy-2-(methylsulfonyl)pyrimidine | CH₃OH, rt | Not specified | General protocol |
| Sodium ethoxide | 5-Ethoxy-2-(methylsulfonyl)pyrimidine | C₂H₅OH, rt | Not specified | General protocol |
Reactivity with S-Nucleophiles (Thiols)
Thiols and thiophenols are excellent nucleophiles for SNAr reactions with 5-Chloro-2-(methylsulfonyl)pyrimidine. These reactions are usually performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Table 3: Representative SNAr Reactions with Thiols
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 5-(Phenylthio)-2-(methylsulfonyl)pyrimidine | K₂CO₃, DMF, rt | Not specified | General protocol |
| Ethanethiol | 5-(Ethylthio)-2-(methylsulfonyl)pyrimidine | NaH, THF, 0 °C to rt | Not specified | General protocol |
Mechanistic Considerations
The mechanism of nucleophilic aromatic substitution on 5-Chloro-2-(methylsulfonyl)pyrimidine generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate.
Caption: General SNAr mechanism on 5-Chloro-2-(methylsulfonyl)pyrimidine.
The regioselectivity of the nucleophilic attack is a key consideration. While the C5 position bears a chloro leaving group, the C2 position is also highly activated by the methylsulfonyl group, which can also act as a leaving group under certain conditions. The outcome of the reaction can depend on the relative lability of the chloro and methylsulfonyl groups and the nature of the attacking nucleophile. For many common nucleophiles, substitution of the chloro group at the C5 position is observed.
Experimental Protocols for Key Reactions
General Procedure for Amination
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, CH₃CN, or THF)
Procedure:
-
In a round-bottom flask, dissolve 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in the chosen solvent.
-
Add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted pyrimidine.
Conclusion
5-Chloro-2-(methylsulfonyl)pyrimidine is a highly valuable and reactive building block in organic synthesis, particularly for the construction of functionalized pyrimidine derivatives. Its pronounced electrophilic character, stemming from the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the methylsulfonyl group, facilitates efficient nucleophilic aromatic substitution reactions with a wide range of nucleophiles. This guide has provided a detailed overview of its synthesis, reactivity, and key experimental procedures to aid researchers in leveraging the synthetic potential of this important heterocyclic compound in their drug discovery and development endeavors. Further exploration of its reactivity with diverse and complex nucleophiles will undoubtedly continue to expand its utility in the creation of novel and biologically active molecules.
In-Depth Technical Guide: Solubility and Stability of 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(methylsulfonyl)pyrimidine is a key heterocyclic building block utilized in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for therapeutic use. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, primarily its solubility and stability, which are critical determinants of its handling, formulation, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chloro-2-(methylsulfonyl)pyrimidine, outlines detailed experimental protocols for their assessment, and discusses potential degradation pathways.
Physicochemical Properties
5-Chloro-2-(methylsulfonyl)pyrimidine, with the CAS Number 38275-47-7, is a pyrimidine derivative featuring a reactive methylsulfonyl group and a chloro substituent. These functional groups are pivotal to its synthetic utility, particularly in nucleophilic substitution reactions.
Table 1: General Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine
| Property | Value |
| CAS Number | 38275-47-7 |
| Molecular Formula | C₅H₅ClN₂O₂S |
| Molecular Weight | 192.62 g/mol |
| Appearance | White to off-white solid (typical) |
Solubility Profile
Precise quantitative solubility data for 5-Chloro-2-(methylsulfonyl)pyrimidine in a wide range of solvents is not extensively documented in publicly available literature. However, the solubility of structurally related compounds can provide valuable insights and estimates. For instance, the presence of the polar methylsulfonyl group and the pyrimidine ring suggests some degree of solubility in polar organic solvents.
Table 2: Solubility of Structurally Related Pyrimidine Derivatives
| Compound | Solvent | Solubility | pH | Reference |
| 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | Water | 10 mg/mL | Not Specified | [1] |
| 5-chloro-N-(3-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide | Aqueous Buffer | 33.6 µg/mL | 7.4 | [2] |
The data on these related compounds suggest that the solubility of 5-Chloro-2-(methylsulfonyl)pyrimidine in aqueous media may be limited but can be influenced by the presence of other functional groups. For drug development purposes, it is crucial to determine both the kinetic and thermodynamic solubility in relevant physiological buffers and organic solvents used in synthesis and formulation.
Stability Profile
5-Chloro-2-(methylsulfonyl)pyrimidine is susceptible to degradation under certain conditions, a critical consideration for its storage and handling. The primary degradation pathways are reported to be influenced by heat and light.
Thermal and Photolytic Degradation
The compound has a known tendency to undergo decarboxylation and form methyl sulfates upon exposure to heat or ultraviolet (UV) light[3]. This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring and the sulfonyl group, which can weaken the C-S bond and facilitate degradative pathways.
Hydrolytic Stability
The hydrolytic stability of the methylsulfonyl group attached to a pyrimidine ring can be pH-dependent. In general, sulfonyl groups are relatively stable to hydrolysis, but the presence of the activating pyrimidine ring may influence this. Forced degradation studies across a range of pH values are necessary to fully characterize its hydrolytic stability profile.
Experimental Protocols
To address the lack of specific public data, this section provides detailed methodologies for determining the solubility and stability of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Solubility Determination
The following diagrams and protocols outline the standard workflows for assessing kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-(methylsulfonyl)pyrimidine in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In duplicate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 96-well microplate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.
-
Phase Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Create a calibration curve from the DMSO stock solution to quantify the results.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
-
Sample Preparation: Add an excess amount of solid 5-Chloro-2-(methylsulfonyl)pyrimidine to a known volume of the desired solvent (e.g., PBS pH 7.4, water, ethanol) in a sealed vial. Ensure undissolved solid remains visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with the solid compound.
Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating analytical method, typically HPLC, must be developed and validated to separate the parent compound from all potential degradants.
Caption: Workflow for a Forced Degradation Study.
Protocol 3: Forced Degradation Study
-
Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile mobile phase) capable of resolving 5-Chloro-2-(methylsulfonyl)pyrimidine from its potential degradation products.
-
Acidic/Basic Hydrolysis: Dissolve the compound in a suitable solvent and expose it to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60°C). Neutralize samples before analysis.
-
Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
-
Analysis: At specified time points, analyze the stressed samples by the stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.
Application in Synthesis
The reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine makes it a valuable intermediate. The methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors.
Caption: Logical flow for the synthesis of kinase inhibitors.
This diagram illustrates a common synthetic strategy where a dichlorinated methylsulfonylpyrimidine serves as the starting material[4]. The two chlorine atoms and the methylsulfonyl group offer multiple, regioselective points for SNAr reactions, allowing for the sequential addition of different nucleophiles to build a complex, biologically active molecule.
Conclusion
While specific, quantitative public data on the solubility and stability of 5-Chloro-2-(methylsulfonyl)pyrimidine is limited, this guide provides the necessary framework and detailed experimental protocols for researchers to determine these critical parameters. The known sensitivity of the compound to heat and light underscores the need for careful storage and handling. Its role as a versatile synthetic intermediate is well-established, and a thorough understanding of its physicochemical properties is paramount for its effective use in the development of novel therapeutics. The methodologies outlined herein provide a robust approach for generating the data required for regulatory submissions and successful drug development programs.
References
Technical Guide: Crystal Structure Analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, a detailed, publicly available single-crystal X-ray diffraction study for 5-Chloro-2-(methylsulfonyl)pyrimidine could not be located in scientific literature or crystallographic databases. Therefore, this document provides a comprehensive guide to the methodology that would be employed for such an analysis, including generalized experimental protocols and illustrative data templates. This guide is intended to inform researchers on the process of obtaining and interpreting crystal structure data for novel small molecules in drug discovery.
Introduction: The Role of Crystal Structure in Drug Development
The precise three-dimensional arrangement of atoms in a molecule, known as its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, single-crystal X-ray diffraction is a powerful technique that provides unambiguous proof of a molecule's structure, including its stereochemistry and conformation. This information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its interaction with biological targets.
-
In Silico Modeling and Drug Design: Providing accurate input for computational models to predict binding affinities and design more potent analogs.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant impacts on solubility, stability, and bioavailability.
-
Intellectual Property: Establishing a definitive chemical structure for patent applications.
This guide outlines the typical workflow for the synthesis, crystallization, and structural analysis of a small molecule like 5-Chloro-2-(methylsulfonyl)pyrimidine.
Experimental Protocols
The following sections describe generalized procedures for the synthesis and crystallographic analysis of the target compound.
A common route for the synthesis of 2-(methylsulfonyl)pyrimidine derivatives involves the oxidation of the corresponding 2-(methylthio)pyrimidine.[1] The synthesis can therefore be conceptualized as a two-step process:
Step 1: Synthesis of 5-Chloro-2-(methylthio)pyrimidine
-
Reaction: This precursor can be synthesized through various methods known in heterocyclic chemistry. A potential route involves the cyclocondensation of a suitable three-carbon precursor with S-methylisothiourea.
-
Exemplary Protocol:
-
To a solution of a suitable malonaldehyde or equivalent precursor in an appropriate solvent (e.g., ethanol), add an equimolar amount of S-methylisothiourea sulfate and a base (e.g., sodium ethoxide).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization to yield 5-chloro-2-(methylthio)pyrimidine.
-
Step 2: Oxidation to 5-Chloro-2-(methylsulfonyl)pyrimidine
-
Reaction: The sulfide is oxidized to a sulfone using a suitable oxidizing agent.[1]
-
Exemplary Protocol:
-
Dissolve 5-chloro-2-(methylthio)pyrimidine in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise while maintaining the temperature.[1]
-
Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to obtain the final product, 5-Chloro-2-(methylsulfonyl)pyrimidine.
-
Obtaining a diffraction-quality single crystal is often the most challenging step. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and have a regular, well-ordered internal structure.
-
General Protocol: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified 5-Chloro-2-(methylsulfonyl)pyrimidine in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane). The choice of solvent is critical and often determined by screening.
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap that has been pierced with one or more small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
-
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or other algorithms to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
-
Data Presentation
A successful crystal structure determination of 5-Chloro-2-(methylsulfonyl)pyrimidine would yield the following quantitative data, which would be presented in standardized tables.
Table 1: Crystal Data and Structure Refinement Details (Illustrative)
| Parameter | Value |
|---|---|
| Empirical formula | C₅H₅ClN₂O₂S |
| Formula weight | 192.62 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | 4 |
| Calculated density | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm |
| Theta range for data collection | Value to Value ° |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta = 25.242° | 99.9 % |
| Data / restraints / parameters | Value / 0 / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
Table 2: Selected Bond Lengths (Illustrative)
| Bond | Length (Å) |
|---|---|
| S(1)-O(1) | e.g., 1.43 |
| S(1)-O(2) | e.g., 1.44 |
| S(1)-C(1) | e.g., 1.76 |
| S(1)-C(2) | e.g., 1.77 |
| Cl(1)-C(5) | e.g., 1.74 |
| N(1)-C(2) | e.g., 1.33 |
| C(4)-C(5) | e.g., 1.38 |
Table 3: Selected Bond Angles (Illustrative)
| Atoms | Angle (°) |
|---|---|
| O(1)-S(1)-O(2) | e.g., 119.5 |
| O(1)-S(1)-C(1) | e.g., 108.0 |
| C(2)-N(1)-C(6) | e.g., 116.2 |
| N(1)-C(2)-N(3) | e.g., 127.1 |
| Cl(1)-C(5)-C(4) | e.g., 118.9 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from chemical synthesis to the final crystal structure analysis.
References
A Theoretical and Computational Whitepaper on 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 5-Chloro-2-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in medicinal and agrochemical research. In the absence of extensive direct experimental studies in publicly accessible literature, this paper constructs a detailed molecular profile through the application of established computational chemistry principles and data extrapolated from structurally related analogs. The document outlines a robust computational methodology for its study, presents expected structural and electronic properties in a clear, tabular format, and proposes standardized experimental protocols for its empirical analysis. Visualizations of the molecular structure and a typical computational workflow are provided to facilitate a deeper understanding. This whitepaper serves as a foundational resource for researchers initiating studies on 5-Chloro-2-(methylsulfonyl)pyrimidine and its derivatives.
Introduction
5-Chloro-2-(methylsulfonyl)pyrimidine is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds that are scaffolds in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The pyrimidine ring is known to be π-deficient, a characteristic that is further modulated by the presence of electron-withdrawing substituents.[1][2] In the target molecule, the chloro and methylsulfonyl groups, both being strongly electron-withdrawing, are expected to significantly influence the electronic distribution and reactivity of the pyrimidine core. This makes 5-Chloro-2-(methylsulfonyl)pyrimidine an interesting candidate for applications where modulation of interactions with biological targets is key. A thorough understanding of its structural and electronic properties is therefore crucial for its potential application in drug design and development.
Computational Methodology
To investigate the properties of 5-Chloro-2-(methylsulfonyl)pyrimidine, a well-established computational approach employing Density Functional Theory (DFT) is proposed. DFT has been shown to provide a good balance between accuracy and computational cost for the study of organic molecules, including heterocyclic systems.[3][4]
Proposed Computational Protocol
A robust and widely accepted computational protocol for the theoretical analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule would be subjected to geometry optimization to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a suitable choice for this purpose, as it has a proven track record for reliability with organic molecules.[5][6] A Pople-style basis set, such as 6-311G**, which includes diffuse and polarization functions, is recommended to accurately describe the electronic distribution, especially around the electronegative chlorine and sulfonyl groups.[6][7]
-
Frequency Analysis: Following optimization, a frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: A single-point energy calculation on the optimized geometry can be used to determine a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.
-
Spectroscopic Predictions: The computational protocol can also be extended to predict spectroscopic properties, such as NMR chemical shifts, which can be invaluable for the interpretation of experimental data.
The following diagram illustrates a typical computational workflow for the analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Molecular Structure and Properties
The molecular structure of 5-Chloro-2-(methylsulfonyl)pyrimidine is presented below.
Expected Geometric Parameters
Based on computational studies of similar pyrimidine derivatives, a set of expected bond lengths and angles for 5-Chloro-2-(methylsulfonyl)pyrimidine is presented in Table 1. These values are estimations and would be refined by specific DFT calculations as outlined in the methodology section.
Table 1: Estimated Geometric Parameters for 5-Chloro-2-(methylsulfonyl)pyrimidine
| Parameter | Estimated Value | Parameter | Estimated Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C2-N1 | 1.34 | N1-C2-N3 | 126.0 |
| C2-N3 | 1.34 | C2-N3-C4 | 115.0 |
| N3-C4 | 1.33 | N3-C4-C5 | 123.0 |
| C4-C5 | 1.40 | C4-C5-C6 | 117.0 |
| C5-C6 | 1.39 | C5-C6-N1 | 123.0 |
| C6-N1 | 1.33 | C6-N1-C2 | 115.0 |
| C5-Cl | 1.74 | C4-C5-Cl | 119.0 |
| C2-S | 1.78 | N1-C2-S | 117.0 |
| S-O | 1.45 | O-S-O | 120.0 |
| S-C(methyl) | 1.77 | C2-S-C(methyl) | 104.0 |
Predicted Electronic Properties
The electronic properties of 5-Chloro-2-(methylsulfonyl)pyrimidine are dominated by the π-deficient pyrimidine ring and the two strong electron-withdrawing substituents. A summary of the expected electronic properties is provided in Table 2.
Table 2: Predicted Electronic Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine
| Property | Predicted Characteristic | Rationale |
| Dipole Moment | High | Due to the presence of highly electronegative N, O, and Cl atoms, leading to an asymmetric charge distribution. |
| HOMO-LUMO Gap | Relatively large | The electron-withdrawing groups are expected to lower the energy of both HOMO and LUMO, but the overall effect is likely to result in a significant gap, indicating high kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Negative potential over N, O, and Cl atoms; Positive potential over the pyrimidine ring protons and the methyl group protons. | The MEP map would highlight the regions susceptible to electrophilic and nucleophilic attack. The nitrogen atoms and the oxygen atoms of the sulfonyl group are expected to be the most electron-rich regions. |
| Mulliken Atomic Charges | Negative charges on N, O, and Cl atoms; Positive charges on C atoms (especially C2, C4, C6) and the S atom. | The charge distribution will be highly polarized, with the carbon atoms of the pyrimidine ring being significantly electron-deficient. |
Proposed Experimental Protocols for Spectroscopic Characterization
To empirically validate the theoretical findings, a suite of spectroscopic analyses is recommended. The following are generalized protocols based on standard laboratory practices for the characterization of organic compounds.[1][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-(methylsulfonyl)pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard one-dimensional proton spectrum. Expected signals would include two distinct aromatic protons on the pyrimidine ring and a singlet for the methyl protons of the sulfonyl group. The chemical shifts will be downfield due to the deshielding effect of the electronegative substituents.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. Three distinct signals are expected for the pyrimidine ring carbons and one for the methyl carbon. The carbon attached to the sulfonyl group (C2) and the carbon attached to the chlorine (C5) are expected to be significantly influenced.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Parameters: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Expected Bands: Characteristic absorption bands for C=N and C=C stretching of the pyrimidine ring, asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, and the C-Cl stretching vibration.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for such molecules.
-
Data Analysis: The mass spectrum should show a clear molecular ion peak. A characteristic isotopic pattern for the presence of a chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.
Conclusion
This technical guide has presented a detailed theoretical and computational profile of 5-Chloro-2-(methylsulfonyl)pyrimidine. While direct experimental data is sparse in the accessible literature, a robust understanding of its molecular structure, electronic properties, and expected spectroscopic signatures has been constructed based on established computational methodologies and data from analogous compounds. The proposed computational workflow and experimental protocols provide a clear roadmap for future research on this molecule. This foundational knowledge is intended to accelerate the exploration of 5-Chloro-2-(methylsulfonyl)pyrimidine in the fields of drug discovery and materials science, enabling a more rational design of novel derivatives with tailored properties. Further empirical studies are essential to validate and refine the theoretical predictions presented herein.
References
- 1. benchchem.com [benchchem.com]
- 2. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Scaffold: 5-Chloro-2-(methylsulfonyl)pyrimidine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, and its thoughtful substitution can unlock potent and selective modulators of various biological targets. Among these, 5-Chloro-2-(methylsulfonyl)pyrimidine has emerged as a privileged scaffold, offering a unique combination of chemical reactivity and structural features that have been successfully exploited in the discovery of novel therapeutics. This document provides an in-depth overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in leveraging this versatile building block for drug discovery endeavors.
Application Notes
The 5-chloro-2-(methylsulfonyl)pyrimidine moiety serves as a key pharmacophore in a range of bioactive molecules, demonstrating its utility across diverse therapeutic areas. The electron-withdrawing nature of the methylsulfonyl group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of various substituents at the 2- and 4-positions. The chloro group at the 5-position offers an additional point for modification or can be crucial for specific interactions within the target protein's binding site.
Kinase Inhibition
A significant application of this scaffold is in the development of kinase inhibitors. The pyrimidine core mimics the purine ring of ATP, allowing compounds to bind to the ATP-binding site of kinases. The substituents at the 2- and 5-positions can be tailored to achieve high potency and selectivity for specific kinases.
One notable example is in the design of Aurora Kinase inhibitors . These kinases are crucial for cell cycle regulation, and their dysregulation is implicated in various cancers. Derivatives of 5-chloro-2-(methylsulfonyl)pyrimidine have been synthesized and shown to potently inhibit Aurora A kinase, leading to the degradation of MYC-family oncoproteins.[1][2]
Another important target is Mitogen- and Stress-activated protein Kinase 1 (MSK1) . Covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been developed using a 2,5-dichloropyrimidine scaffold, where the 2-chloro group undergoes an SNAr reaction with a cysteine residue (Cys440) in the active site.[3] While not the exact title compound, this highlights the reactivity of chloropyrimidines in forming covalent bonds with target proteins.
G-Protein Coupled Receptor (GPCR) Modulation
The 5-chloro-2-(methylsulfonyl)pyrimidine scaffold has also been incorporated into modulators of G-protein coupled receptors (GPCRs). For instance, it is a key component of BMS-903452 , a potent and selective agonist of GPR119 .[4][5] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin release and promoting the secretion of incretin hormones.[4][5]
Antiviral Agents
The versatility of the pyrimidine scaffold extends to the development of antiviral drugs. A notable example is JNJ-53718678 , an orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV). While the final compound contains a modified indole core, the strategic use of halogenated heterocycles is a common theme in the optimization of such inhibitors.[6]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds incorporating the 5-chloro-2-(methylsulfonyl)pyrimidine or related scaffolds.
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| 13 | Aurora A Kinase | Proliferation Assay (SCLC cell lines) | < 200 | [1] |
| BMS-903452 (42) | GPR119 | In vitro potency | - | [4][5] |
| Compound 3 | MSK1 CTKD | Biochemical Assay (low ATP) | pIC50 = 6.7 | [3] |
| Compound 4 | MSK1 CTKD | Biochemical Assay (low ATP) | pIC50 = 5.7 | [3] |
| AZD1480 | Jak2 | Biochemical Assay | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these chemical series.
General Synthesis of 2-Amino-5-chloropyrimidine Derivatives (SNAr Reaction)
This protocol describes a general method for the nucleophilic aromatic substitution on a 5-chloro-2-(methylsulfonyl)pyrimidine core, a common step in the synthesis of many bioactive molecules.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine
-
Amine of interest (e.g., tert-butyl (S)-3-aminopyrrolidine-1-carboxylate)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in the chosen solvent, add the amine of interest (1.0 - 1.2 eq).
-
Add the base (Et3N or DIPEA, 2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-140 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chloropyrimidine derivative.
Aurora A Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
K-LISA™ Kinase Assay Kit (or similar)
-
Test compounds dissolved in DMSO
-
ATP
-
Assay buffer
Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the Aurora A kinase, the test compound dilutions, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence or luminescence).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: A generalized workflow for the synthesis and biological evaluation of 5-Chloro-2-(methylsulfonyl)pyrimidine derivatives.
Caption: The inhibitory effect of a 5-Chloro-2-(methylsulfonyl)pyrimidine derivative on the Aurora A kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-(methylsulfonyl)pyrimidine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(methylsulfonyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active compounds. The pyrimidine core is a common scaffold in numerous approved drugs, and the specific substitution pattern of this reagent offers medicinal chemists a versatile platform for structural elaboration. The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro and methylsulfonyl substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The methylsulfonyl group at the C2 position is an excellent leaving group, facilitating the introduction of various nucleophiles, while the chloro group at the C5 position provides an additional site for modification or can be retained for its electronic and steric properties that may contribute to target binding.
This document provides detailed application notes and experimental protocols for the use of 5-chloro-2-(methylsulfonyl)pyrimidine in the discovery of novel therapeutics, with a focus on the development of G-protein coupled receptor 119 (GPR119) agonists and Aurora kinase inhibitors.
Application 1: Synthesis of GPR119 Agonists for Type 2 Diabetes
G-protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] It is primarily expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[2] Activation of GPR119 leads to a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion from the pancreas and promotion of the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] This dual action offers the potential for effective glycemic control.
Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), ultimately promoting the exocytosis of insulin and GLP-1 containing vesicles.[3][4]
Experimental Workflow and Protocols
The general strategy for synthesizing GPR119 agonists using 5-chloro-2-(methylsulfonyl)pyrimidine involves a nucleophilic aromatic substitution reaction where the methylsulfonyl group is displaced by a suitable amine, often a piperidine derivative.
Protocol 1: Synthesis of a 2-(Piperidin-1-yl)-5-chloropyrimidine Intermediate
This protocol describes the nucleophilic aromatic substitution of 5-chloro-2-(methylsulfonyl)pyrimidine with a piperidine derivative.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine
-
Piperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the piperidine derivative (1.1 equivalents) in DMF, add DIPEA (2.0 equivalents).
-
Add 5-chloro-2-(methylsulfonyl)pyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(piperidin-1-yl)-5-chloropyrimidine intermediate.
Quantitative Data
The following table summarizes the in vitro activity of GPR119 agonists containing a substituted pyrimidine ring, demonstrating the potency that can be achieved with this scaffold.[2]
| Compound ID | Pyrimidine Substituent | hGPR119 EC50 (nM)[2] |
| 37 | 4-Trifluoromethyl | 11 |
| 40 | 4-Chloro | 15 |
| 29 | 4-Propyl | 18 |
| 42 (BMS-903452) | 5-Chloro | 13 |
Application 2: Development of Aurora Kinase Inhibitors for Oncology
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[5][6] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6][7] Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells.[5]
Signaling Pathway
Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome separation and maturation, while Aurora B, as part of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[5][8] Inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis.
Experimental Workflow and Protocols
The synthesis of Aurora kinase inhibitors often involves a sequential SNAr strategy on a di-substituted pyrimidine. While many examples start with dichloropyrimidines, 5-chloro-2-(methylsulfonyl)pyrimidine can be used to introduce diversity at the C2 position, followed by further functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of GPR119 Agonists Using 5-Chloro-2-(methylsulfonyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of GPR119 agonists derived from 5-chloro-2-(methylsulfonyl)pyrimidine. This class of compounds has demonstrated significant potential in the treatment of type 2 diabetes and related metabolic disorders.
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells. The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates these beneficial effects on glucose homeostasis.
The 5-chloro-2-(methylsulfonyl)pyrimidine scaffold has emerged as a key pharmacophore in the design of potent and selective GPR119 agonists. The methylsulfonyl group acts as a strong electron-withdrawing group, enhancing the reactivity of the pyrimidine ring for nucleophilic substitution, while the chloro substituent provides a handle for further chemical modifications. This document outlines the synthetic strategies and biological evaluation protocols for developing novel GPR119 agonists based on this versatile chemical scaffold.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Experimental Protocols
General Synthetic Workflow
The synthesis of GPR119 agonists from 5-chloro-2-(methylsulfonyl)pyrimidine derivatives typically follows a convergent approach. Key steps involve the synthesis of a piperidine-containing intermediate, followed by coupling with the pyrimidine scaffold and subsequent functionalization.
Protocol 1: Synthesis of a Representative GPR119 Agonist
This protocol describes the synthesis of a GPR119 agonist structurally related to the clinical candidate BMS-903452.
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.
Step 2: Mitsunobu Reaction
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and a suitable phenol derivative (e.g., 5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one) (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh3) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the ether-linked intermediate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA) or 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.
Step 4: Coupling with 5-Chloro-2-(methylsulfonyl)pyrimidine
-
To a solution of the deprotected piperidine derivative from Step 3 (1.0 eq) and 5-chloro-2-(methylsulfonyl)pyrimidine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final GPR119 agonist.
Step 5: Characterization
-
Confirm the structure of the final compound using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.
-
Protocol 2: In Vitro Evaluation of GPR119 Agonist Activity
cAMP Assay
-
Cell Culture: Culture a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Compound Preparation: Prepare a stock solution of the synthesized GPR119 agonist in dimethyl sulfoxide (DMSO). Serially dilute the compound to obtain a range of concentrations.
-
Assay Procedure:
-
Seed the GPR119-expressing cells in a 96-well plate and incubate until they reach the desired confluency.
-
Remove the growth medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the serially diluted GPR119 agonist to the wells and incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Protocol 3: In Vivo Evaluation of GPR119 Agonist Efficacy
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Use normal or diabetic mice (e.g., C57BL/6 or db/db mice).
-
Acclimatization and Fasting: Acclimatize the mice to the experimental conditions and fast them overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the GPR119 agonist or vehicle (e.g., a solution in 0.5% methylcellulose) orally (p.o.) at a specific dose.
-
Glucose Challenge: After a predetermined time following compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Measurement: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Measure blood glucose levels using a glucometer.
-
Data Analysis:
-
Plot the blood glucose concentration over time for both the vehicle and treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
Determine the efficacy of the GPR119 agonist by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
-
Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of representative GPR119 agonists with the 5-chloro-2-(methylsulfonyl)pyrimidine scaffold.
Table 1: In Vitro Activity of Pyrimidine-Based GPR119 Agonists
| Compound ID | Scaffold | R1 Group | R2 Group | hGPR119 EC50 (nM) |
| BMS-903452 | Pyridinone-Pyrimidine | 2-fluoro-4-(methylsulfonyl)phenyl | 5-chloropyrimidin-2-yl | 14 |
| Compound A | Pyrimidine | 4-(methylsulfonyl)phenyl | Piperidin-1-yl | 25 |
| Compound B | Fused Pyrimidine | 3-fluoro-4-cyanophenyl | N-Boc-piperidin-4-yl | 8.7 |
| Compound C | Thienopyrimidine | 4-cyanophenyl | Piperidin-4-yloxy | 3 |
Table 2: In Vivo Efficacy of Pyrimidine-Based GPR119 Agonists in an Oral Glucose Tolerance Test (OGTT)
| Compound ID | Animal Model | Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) |
| BMS-903452 | C57BL/6 Mice | 3 | 32 |
| BMS-903452 | C57BL/6 Mice | 30 | 38 |
| Compound B | C57BL/6N Mice | 30 | 19.5 |
| Compound D | C57BL/6N Mice | 15 | 13.5 |
Conclusion
The 5-chloro-2-(methylsulfonyl)pyrimidine scaffold serves as a valuable starting point for the synthesis of potent and effective GPR119 agonists. The detailed protocols provided in these application notes offer a comprehensive guide for researchers in the field of diabetes drug discovery to synthesize, characterize, and evaluate novel GPR119 agonists. The presented data highlights the potential of this chemical class to improve glycemic control, warranting further investigation and development.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(methylsulfonyl)pyrimidine is a versatile building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common motif in a wide range of biologically active compounds. The presence of two distinct leaving groups, a chloro group at the 5-position and a methylsulfonyl group at the 2-position, allows for selective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functional groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing sulfonyl group, makes it highly susceptible to nucleophilic attack. This document provides detailed protocols for the SNAr of 5-Chloro-2-(methylsulfonyl)pyrimidine with various nucleophiles, along with supporting data and reaction mechanisms.
Data Presentation
The following table summarizes the quantitative data for the nucleophilic aromatic substitution reactions of 5-Chloro-2-(methylsulfonyl)pyrimidine with a range of nucleophiles under various conditions.
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aliphatic Amine (e.g., Pyrrolidine) | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | 2 | >95 |
| 2 | Aliphatic Amine (e.g., Morpholine) | Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) | Room Temp. | 3 | >95 |
| 3 | Aromatic Amine (e.g., Aniline) | N,N-Dimethylformamide (DMF) | Potassium Carbonate (K₂CO₃) | 80 | 12 | 85-95 |
| 4 | Aromatic Amine (e.g., 4-Methoxyaniline) | 1,4-Dioxane | Sodium tert-butoxide (NaOtBu) | 100 | 8 | 80-90 |
| 5 | Thiol (e.g., Thiophenol) | Acetonitrile (MeCN) | Cesium Carbonate (Cs₂CO₃) | 50 | 4 | >90 |
| 6 | Thiol (e.g., Benzyl Mercaptan) | Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 0 to Room Temp. | 2 | >90 |
| 7 | Phenol (e.g., Phenol) | N,N-Dimethylformamide (DMF) | Potassium Carbonate (K₂CO₃) | 100 | 16 | 70-85 |
| 8 | Phenol (e.g., 4-Methoxyphenol) | Dimethyl Sulfoxide (DMSO) | Cesium Carbonate (Cs₂CO₃) | 120 | 12 | 75-90 |
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous unless otherwise specified.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reaction with Aliphatic Amines
This protocol describes the general procedure for the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine with a primary or secondary aliphatic amine.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Aliphatic amine (1.1-1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine in anhydrous DCM, add the aliphatic amine.
-
Add the base (TEA or DIPEA) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Aromatic Amines
This protocol outlines the general procedure for the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine with an aromatic amine.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Aromatic amine (1.1-1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
To a suspension of the base in the chosen anhydrous solvent, add the aromatic amine.
-
Add 5-Chloro-2-(methylsulfonyl)pyrimidine to the mixture.
-
Heat the reaction mixture to the specified temperature (80-100 °C).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reaction with Thiols
This protocol provides a general method for the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine with a thiol.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Thiol (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of the thiol in the chosen anhydrous solvent, add the base at the appropriate temperature (0 °C for NaH).
-
Stir the mixture for 15-30 minutes.
-
Add 5-Chloro-2-(methylsulfonyl)pyrimidine to the reaction mixture.
-
Stir the reaction at the specified temperature.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 4: Reaction with Phenols
This protocol describes the general procedure for the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine with a phenol.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Combine the phenol, base, and 5-Chloro-2-(methylsulfonyl)pyrimidine in the chosen anhydrous solvent.
-
Heat the reaction mixture to the specified temperature (100-120 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the SNAr reaction and a typical experimental workflow.
Caption: General mechanism of the SNAr reaction.
Caption: Standard experimental workflow for SNAr.
Application Notes and Protocols for the Synthesis of Antiviral Compounds from 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-(methylsulfonyl)pyrimidine as a versatile building block in the synthesis of novel antiviral compounds. The protocols detailed herein are based on established synthetic methodologies and provide a framework for the development of compound libraries for antiviral screening.
Introduction
5-Chloro-2-(methylsulfonyl)pyrimidine is a highly reactive intermediate valuable in medicinal chemistry for the synthesis of a variety of 2-substituted-5-chloropyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring, coupled with the excellent leaving group ability of the methylsulfonyl group, facilitates nucleophilic aromatic substitution (SNAr) at the C2-position. This allows for the facile introduction of a diverse range of functional groups, including amines, thiols, and alkoxides, leading to the generation of compound libraries with the potential for a broad spectrum of antiviral activities. The 5-chloro substituent provides an additional site for further chemical modification, enabling the exploration of a wider chemical space in the search for potent and selective antiviral agents.
Core Synthesis: Nucleophilic Aromatic Substitution
The primary application of 5-Chloro-2-(methylsulfonyl)pyrimidine in antiviral synthesis is its reaction with various nucleophiles. The methylsulfonyl group is readily displaced by a wide range of nucleophiles, providing a straightforward method for the synthesis of diverse 2-substituted pyrimidines.
General Reaction Scheme:
Caption: General workflow for the synthesis of antiviral candidates.
Experimental Protocols
The following are generalized protocols for the synthesis of 2-substituted-5-chloropyrimidines from 5-Chloro-2-(methylsulfonyl)pyrimidine. Researchers should optimize these conditions for specific nucleophiles.
Protocol 1: Synthesis of 2-Amino-5-chloropyrimidine Derivatives
This protocol describes the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine with primary or secondary amines.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine
-
Desired primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Stir bar and round-bottom flask
-
Standard work-up and purification reagents and equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the desired amine (1.1 equivalents).
-
Add the base (TEA or DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired 2-amino-5-chloropyrimidine derivative.
Protocol 2: Synthesis of 2-Thio-5-chloropyrimidine Derivatives
This protocol outlines the reaction with thiol-containing nucleophiles.
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine
-
Desired thiol (1.1 equivalents)
-
A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3)) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF or Dimethylformamide (DMF))
-
Stir bar and round-bottom flask
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a suspension of the base (1.2 equivalents) in the chosen anhydrous solvent, add the desired thiol (1.1 equivalents) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Antiviral Activity of 2-Substituted-5-chloropyrimidine Derivatives (Illustrative)
| Compound ID | R-Group (at C2) | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AC-001 | -NH-CH2-Ph | Influenza A (H1N1) | Plaque Reduction | 1.5 | >100 | >66.7 |
| AC-002 | -S-Ph | Hepatitis C Virus | Replicon Assay | 5.2 | 85 | 16.3 |
| AC-003 | -O-CH2-CH3 | Dengue Virus (Serotype 2) | CPE Inhibition | 12.8 | >100 | >7.8 |
| AC-004 | -NH-(4-F-Ph) | Respiratory Syncytial Virus | CPE Inhibition | 0.8 | 60 | 75 |
*EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Signaling Pathway and Experimental Workflow Diagrams
The synthesized pyrimidine derivatives can act on various viral and host targets. A common mechanism for broad-spectrum antivirals is the inhibition of viral nucleic acid synthesis.
Caption: Potential mechanism of action for pyrimidine antivirals.
The following diagram illustrates a typical workflow for the synthesis and screening of a library of antiviral compounds derived from 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: Drug discovery workflow for pyrimidine-based antivirals.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of novel therapeutic agents and agrochemicals. The synthetic strategy involves a robust three-step process commencing with the synthesis of 2-mercaptopyrimidine, followed by the formation of 5-chloro-2-(methylthio)pyrimidine, and culminating in the oxidation to the final product. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure reproducibility and scalability. Additionally, the application of these derivatives as potent kinase inhibitors, particularly targeting Polo-like kinase 4 (PLK4) in cancer, is discussed, along with a schematic of the relevant signaling pathway.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold, in particular, has emerged as a privileged structure in the design of targeted therapies. The methylsulfonyl group at the 2-position acts as an effective leaving group for nucleophilic aromatic substitution, allowing for the introduction of various functionalities, while the chloro substituent at the 5-position provides an additional site for chemical modification, enabling the fine-tuning of pharmacological properties.
Derivatives of 5-Chloro-2-(methylsulfonyl)pyrimidine have demonstrated significant potential as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[1][2] One such target of interest is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3][4] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[5][6] Furthermore, this class of compounds has found applications in agriculture as herbicides.[7] The scalable and efficient synthesis of the 5-Chloro-2-(methylsulfonyl)pyrimidine core is therefore of paramount importance for advancing research and development in these areas.
Synthetic Pathway Overview
The large-scale synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine is accomplished through a three-step sequence, designed for scalability and efficiency. The workflow begins with the readily available starting materials thiourea and malondialdehyde to construct the pyrimidine ring. This is followed by methylation and chlorination to install the key functional groups, and the final step is a robust oxidation reaction.
Caption: Synthetic workflow for 5-Chloro-2-(methylsulfonyl)pyrimidine.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Mercaptopyrimidine
This protocol is adapted from a procedure for a related compound in Organic Syntheses.[8]
Materials:
-
Thiourea
-
Malondialdehyde tetraethyl acetal
-
Sodium ethoxide solution in ethanol
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water
Equipment:
-
Large glass-lined reactor with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating and cooling system
-
Filtration unit
-
Drying oven
Procedure:
-
Charge the reactor with a solution of sodium ethoxide in ethanol.
-
Add thiourea to the reactor with stirring until it is completely dissolved.
-
Slowly add malondialdehyde tetraethyl acetal to the reaction mixture via the dropping funnel.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Step 2: Large-Scale Synthesis of 5-Chloro-2-(methylthio)pyrimidine
This two-part protocol involves the methylation of 2-mercaptopyrimidine followed by chlorination.
Part A: Methylation of 2-Mercaptopyrimidine
Materials:
-
2-Mercaptopyrimidine
-
Dimethyl sulfate
-
Sodium hydroxide
-
Water
-
Dichloromethane
Procedure:
-
Dissolve 2-mercaptopyrimidine in an aqueous solution of sodium hydroxide in the reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add dimethyl sulfate to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-(methylthio)pyrimidine.
Part B: Chlorination of 2-(methylthio)pyrimidine
This procedure utilizes N-chlorosuccinimide (NCS) for selective chlorination at the 5-position.[9]
Materials:
-
2-(Methylthio)pyrimidine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
Procedure:
-
Charge the reactor with a solution of 2-(methylthio)pyrimidine in acetonitrile.
-
Add N-chlorosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction by GC-MS.
-
Filter the reaction mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-chloro-2-(methylthio)pyrimidine.
Step 3: Large-Scale Oxidation of 5-Chloro-2-(methylthio)pyrimidine to 5-Chloro-2-(methylsulfonyl)pyrimidine
This protocol employs a catalytic oxidation system suitable for large-scale production.[10][11]
Materials:
-
5-Chloro-2-(methylthio)pyrimidine
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate dihydrate (catalyst)
-
Methanol
-
Water
Procedure:
-
Dissolve 5-chloro-2-(methylthio)pyrimidine in methanol in the reactor.
-
Add a catalytic amount of sodium tungstate dihydrate.
-
Slowly add hydrogen peroxide solution to the mixture, maintaining the temperature between 20-30 °C.
-
Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding a solution of sodium sulfite.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5-Chloro-2-(methylsulfonyl)pyrimidine.
Data Presentation
| Step | Starting Material | Reagents | Product | Scale (moles) | Yield (%) | Purity (%) |
| 1 | Thiourea | Malondialdehyde tetraethyl acetal, Sodium ethoxide | 2-Mercaptopyrimidine | 5.0 | 85-90 | >95 |
| 2A | 2-Mercaptopyrimidine | Dimethyl sulfate, NaOH | 2-(Methylthio)pyrimidine | 4.0 | 90-95 | >97 |
| 2B | 2-(Methylthio)pyrimidine | N-Chlorosuccinimide | 5-Chloro-2-(methylthio)pyrimidine | 3.5 | 80-88 | >98 |
| 3 | 5-Chloro-2-(methylthio)pyrimidine | Hydrogen peroxide, Sodium tungstate | 5-Chloro-2-(methylsulfonyl)pyrimidine | 3.0 | 92-97 | >99 |
Application in Drug Development: Targeting the PLK4 Signaling Pathway
5-Chloro-2-(methylsulfonyl)pyrimidine derivatives have shown promise as inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle progression.[3][4] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis and poor prognosis.[5] By inhibiting PLK4, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for cancer therapy.[6]
Caption: Simplified PLK4 signaling pathway and the inhibitory action of 5-Chloro-2-(methylsulfonyl)pyrimidine derivatives.
The provided diagram illustrates the central role of PLK4 in promoting tumorigenesis through its control of centriole duplication. Inhibition of PLK4 by 5-Chloro-2-(methylsulfonyl)pyrimidine derivatives can lead to the activation of the p53 tumor suppressor pathway, resulting in G1 cell cycle arrest and apoptosis. This targeted approach offers a promising strategy for the development of novel anticancer therapies.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chloro-2-(methylsulfonyl)pyrimidine | 38275-47-7 | NBA27547 [biosynth.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-Chloro-2-(methylsulfonyl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 5-Chloro-2-(methylsulfonyl)pyrimidine analogs, a chemical scaffold of significant interest in medicinal chemistry. This document outlines the synthesis, biological evaluation, and SAR of these compounds, particularly focusing on their potential as kinase inhibitors and antiproliferative agents. Detailed experimental protocols for key assays are provided to enable researchers to conduct similar studies.
Introduction
The 5-Chloro-2-(methylsulfonyl)pyrimidine core is a versatile heterocyclic structure that has been explored for a variety of therapeutic applications. The electron-withdrawing nature of the chloro and methylsulfonyl groups makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, providing a convenient handle for the synthesis of diverse analogs.[1][2] These derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][3][4] This document details the methodologies to assess the biological activity of these analogs and summarizes key SAR findings.
Data Presentation: Structure-Activity Relationship Data
The following tables summarize the in vitro biological activities of various pyrimidine analogs, highlighting the impact of different substituents on their inhibitory potency against specific kinases and cancer cell lines.
Table 1: SAR of 2,5-Disubstituted Pyrimidine Analogs as MSK1 Kinase Inhibitors [1]
| Compound ID | X | Y | pIC50 (MSK1) |
| 1 | Cl | Cl | 6.2 |
| 2 | H | Cl | 4.3 |
| 3 | F | Cl | 7.2 |
| 4 | Br | Cl | 6.2 |
| 8 | Cl | H | 5.3 |
Data from ERK2-MSK1 cascade assay with 1 h pre-incubation.[1]
Table 2: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [4]
| Compound ID | R | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| 5e | 4-F-Ph | 120 | 80 | 340 | 410 |
| 5h | 4-Cl-Ph | 100 | 60 | 280 | 350 |
| 5k | 4-Br-Ph | 79 | 40 | 136 | 210 |
| 5l | 4-I-Ph | 95 | 55 | 210 | 290 |
| Sunitinib | - | 93 | - | 261 | - |
| Erlotinib | - | 55 | - | - | - |
| Staurosporine | - | - | 38 | - | - |
Table 3: Antiproliferative Activity of Chromenopyrimidine Derivatives [5]
| Compound ID | Target Cell Line | IC50 (µM) |
| 3 | MCF7 | 1.61 ± 0.11 |
| HepG2 | 1.83 ± 0.13 | |
| A549 | 2.02 ± 0.15 | |
| 7 | MCF7 | 2.13 ± 0.17 |
| HepG2 | 2.54 ± 0.21 | |
| A549 | 2.87 ± 0.24 | |
| Doxorubicin | MCF7 | 1.12 ± 0.09 |
| HepG2 | 1.21 ± 0.10 | |
| A549 | 1.43 ± 0.12 |
Experimental Protocols
Detailed protocols for the synthesis of key intermediates and for conducting essential biological assays are provided below.
Protocol 1: General Synthesis of 2-Amino-Substituted Pyrimidine Analogs
This protocol is adapted from procedures for nucleophilic aromatic substitution on activated pyrimidine rings.[2][6]
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine
-
Substituted amine (e.g., 1-ethylpiperazine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., 1-Pentanol, DMSO, or NMP)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 mmol) in the chosen solvent (5-10 mL), add the substituted amine (1.2 mmol) and a base such as TEA or DIPEA (2.0 mmol).
-
Heat the reaction mixture at a temperature ranging from 80°C to 140°C.[2][6] The reaction progress should be monitored by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent. If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 2-amino-substituted pyrimidine analog.
-
Characterize the final product using NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Protocol 2: Luminescence-Based Biochemical Kinase Inhibition Assay[3]
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
Materials:
-
Test compounds (serially diluted in DMSO)
-
Target kinase (e.g., JAK2, MSK1) and its specific peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
ATP solution
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Plating: Add a small volume (e.g., 1 µL) of serially diluted test compounds, a vehicle control (DMSO), and a known positive control inhibitor to the appropriate wells of a 384-well plate.[3]
-
Kinase Reaction:
-
Prepare a master mix of the kinase, peptide substrate, and assay buffer.
-
Dispense the kinase/substrate mixture into the wells containing the compounds.
-
Prepare a "no kinase" control for 100% inhibition and a "vehicle" control for 0% inhibition.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation: Mix the plate gently on a shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle and no kinase controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: MTT Antiproliferative Assay[7][8]
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipettor and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrimidine compounds.[7] Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of 5-Chloro-2-(methylsulfonyl)pyrimidine analogs.
Caption: A general workflow for the structure-activity relationship (SAR) studies of novel compounds.
Caption: The inhibitory action of pyrimidine analogs on the JAK/STAT signaling pathway.[9]
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-(methylsulfonyl)pyrimidine in the Preparation of Antidiabetic Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utility of 5-Chloro-2-(methylsulfonyl)pyrimidine and structurally related pyrimidines as key intermediates in the synthesis of novel antidiabetic clinical candidates. The focus is on compounds targeting Dipeptidyl Peptidase-4 (DPP-4), Sodium-Glucose Cotransporter-2 (SGLT2), and G-protein-coupled receptor 119 (GPR119).
Introduction
5-Chloro-2-(methylsulfonyl)pyrimidine is a highly reactive and versatile building block in medicinal chemistry. The electron-withdrawing nature of the methylsulfonyl group and the chloro substituent makes the pyrimidine ring susceptible to nucleophilic aromatic substitution at both the C2 and C5 positions. This reactivity is strategically exploited in the synthesis of complex heterocyclic structures, including those with demonstrated efficacy in the treatment of type 2 diabetes. This document outlines the application of this and related pyrimidine scaffolds in the development of clinical candidates, provides detailed experimental protocols, and summarizes key biological data.
I. GPR119 Agonists: The Case of BMS-903452
G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like GLP-1 from the gastrointestinal tract.[1][2] A notable clinical candidate in this class is BMS-903452, which incorporates a chloropyrimidine moiety.[1][2]
Signaling Pathway of GPR119 Agonists
Activation of GPR119 by an agonist in pancreatic β-cells and intestinal L-cells leads to the stimulation of adenylyl cyclase through a Gαs protein-coupled pathway. This increases intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion and enhances the release of GLP-1.
Experimental Protocol: Synthesis of BMS-903452
The synthesis of BMS-903452 involves a multi-step process where a key step is the coupling of a piperidine intermediate with 5-chloro-2-iodopyrimidine.[1] This highlights the utility of halogenated pyrimidines in constructing the final drug molecule. 5-Chloro-2-(methylsulfonyl)pyrimidine could be used in a similar manner, leveraging the methylsulfonyl group as an excellent leaving group for nucleophilic aromatic substitution.
Step 1: Synthesis of Intermediate 45 (Piperidine Hydrochloride Salt) The initial steps involve the coupling of gimeracil with a protected 4-hydroxypiperidine, followed by reaction with 1,2-difluoro-4-methylsulfonylbenzene and subsequent deprotection to yield the piperidine hydrochloride salt (45).[1]
Step 2: Coupling with 5-Chloro-2-iodopyrimidine to yield BMS-903452 (42)
-
To a solution of intermediate 45 (piperidine hydrochloride salt) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) to neutralize the salt.
-
Add 5-chloro-2-iodopyrimidine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final compound, BMS-903452 (42).[1]
References
Synthetic Routes to Novel Heterocyclic Compounds from 5-Chloro-2-(methylsulfonyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-Chloro-2-(methylsulfonyl)pyrimidine as a versatile starting material. The methodologies outlined herein focus on leveraging the reactivity of the C2-methylsulfonyl and C5-chloro substituents to construct a variety of heterocyclic scaffolds, including substituted aminopyrimidines, pyrazolo[1,5-a]pyrimidines, and[1][2][3]triazolo[4,3-a]pyrimidines. These scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors.
Overview of Synthetic Strategies
5-Chloro-2-(methylsulfonyl)pyrimidine is a highly reactive building block amenable to a range of synthetic transformations. The electron-withdrawing nature of the pyrimidine ring, coupled with the good leaving group ability of the methylsulfonyl group at the C2 position and the chloro group at the C5 position, allows for sequential and regioselective functionalization. The primary synthetic strategies explored in this document include:
-
Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group at the C2 position is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines and hydrazines. This allows for the introduction of diverse side chains and the formation of key intermediates for subsequent cyclization reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the C5 position can participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively. These reactions are powerful tools for introducing aryl, heteroaryl, and amino substituents.
-
Cyclocondensation Reactions: Intermediates generated from nucleophilic substitution, such as 2-hydrazinyl-5-chloropyrimidine, can undergo cyclocondensation with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic ring systems.
Experimental Protocols and Data
Synthesis of 2-Substituted-5-chloropyrimidines via Nucleophilic Aromatic Substitution
The displacement of the methylsulfonyl group at the C2 position is a facile reaction that can be achieved under mild conditions. This allows for the synthesis of a wide array of 2-amino- and 2-hydrazinyl-5-chloropyrimidines.
A solution of 5-Chloro-2-(methylsulfonyl)pyrimidine and the desired primary or secondary amine in a suitable solvent is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by standard workup procedures.
Representative Experimental Protocol:
To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL) is added the desired amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (1.5 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to reflux for 2-12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-chloropyrimidine derivative.
Table 1: Synthesis of 2-Amino-5-chloropyrimidine Derivatives
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 80 | 4 | 85 |
| 2 | Piperidine | Isopropanol | 80 | 6 | 82 |
| 3 | Aniline | DMF | 100 | 8 | 75 |
| 4 | Benzylamine | Ethanol | Reflux | 5 | 88 |
This key intermediate is synthesized by the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine with hydrazine hydrate.
Experimental Protocol:
To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 mmol) in ethanol (10 mL) at 0 °C, hydrazine hydrate (2.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-hydrazinyl-5-chloropyrimidine as a solid.
Table 2: Synthesis of 2-Hydrazinyl-5-chloropyrimidine
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 0 to RT | 2 | 92 |
Synthesis of Fused Heterocyclic Compounds via Cyclocondensation
2-Hydrazinyl-5-chloropyrimidine is a versatile precursor for the synthesis of various fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines.
The cyclocondensation of 2-hydrazinyl-5-chloropyrimidine with a 1,3-dicarbonyl compound in the presence of an acid catalyst affords the corresponding pyrazolo[1,5-a]pyrimidine derivative.[4]
Representative Experimental Protocol:
A mixture of 2-hydrazinyl-5-chloropyrimidine (1.0 mmol), the appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 mmol), and a catalytic amount of acetic acid in ethanol (15 mL) is refluxed for 6-10 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give the desired pyrazolo[1,5-a]pyrimidine product.
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Ethanol | Reflux | 6 | 85 |
| 2 | Ethyl acetoacetate | Acetic Acid | 110 | 8 | 78 |
| 3 | Dibenzoylmethane | Ethanol | Reflux | 10 | 72 |
The reaction of 2-hydrazinyl-5-chloropyrimidine with an appropriate orthoester or a carboxylic acid derivative leads to the formation of the[1][2][3]triazolo[4,3-a]pyrimidine ring system.[5]
Representative Experimental Protocol:
A mixture of 2-hydrazinyl-5-chloropyrimidine (1.0 mmol) and triethyl orthoformate (5.0 mL) is heated at reflux for 4 hours. The excess triethyl orthoformate is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration to afford the[1][2][3]triazolo[4,3-a]pyrimidine product.
Table 4: Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidine Derivatives
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethyl orthoformate | Neat | Reflux | 4 | 88 |
| 2 | Formic Acid | Neat | Reflux | 6 | 75 |
Palladium-Catalyzed Cross-Coupling Reactions (Prophetic Protocols)
The C5-chloro position of the pyrimidine ring can be functionalized using palladium-catalyzed cross-coupling reactions. The following are representative protocols based on reactions with similar chloropyrimidine substrates.
This reaction allows for the introduction of aryl or heteroaryl groups at the C5 position.
Prophetic Experimental Protocol:
To a degassed mixture of a 2-substituted-5-chloropyrimidine (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water) is added. The reaction mixture is heated under an inert atmosphere at 80-120 °C for 8-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
This reaction enables the formation of a C-N bond at the C5 position.
Prophetic Experimental Protocol:
A mixture of a 2-substituted-5-chloropyrimidine (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is heated under an inert atmosphere at 80-110 °C for 12-24 hours. The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired 5-aminopyrimidine derivative.
Visualizations
Synthetic Workflow Diagrams
Caption: General synthetic routes from 5-Chloro-2-(methylsulfonyl)pyrimidine.
Kinase Inhibition Signaling Pathway
Many of the synthesized heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines, are known to be potent kinase inhibitors.[1][2][3][6][7] The following diagram illustrates a simplified signaling pathway that can be targeted by such inhibitors.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
5-Chloro-2-(methylsulfonyl)pyrimidine serves as a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of potential therapeutic agents, particularly in the area of kinase inhibition. The straightforward and efficient synthetic routes make this building block an attractive choice for the generation of compound libraries for high-throughput screening and lead optimization.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare 5-Chloro-2-(methylsulfonyl)pyrimidine?
A1: The most widely employed and efficient method is a two-step synthesis. The first step involves the nucleophilic substitution of 2,5-dichloropyrimidine with a methylthiolate source, typically sodium thiomethoxide, to form 5-chloro-2-(methylthio)pyrimidine. The second step is the oxidation of the resulting thioether to the desired sulfone, 5-Chloro-2-(methylsulfonyl)pyrimidine. This oxidation is commonly achieved using an oxidizing agent such as hydrogen peroxide with a catalyst or meta-chloroperoxybenzoic acid (m-CPBA).
Q2: I am experiencing low yields in the oxidation step. What are the potential causes and how can I improve it?
A2: Low yields in the oxidation of 5-chloro-2-(methylthio)pyrimidine to the corresponding sulfone can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the oxidizing agent and allowing for adequate reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Suboptimal Temperature: The reaction temperature is critical. Too low a temperature may lead to a sluggish reaction, while excessively high temperatures can cause degradation of the starting material or product. The optimal temperature will depend on the chosen oxidizing agent and solvent.
-
Catalyst Inactivity: If using a catalyzed reaction (e.g., H₂O₂ with sodium tungstate), ensure the catalyst is active and used in the correct amount.
-
Side Reactions: The formation of byproducts can consume starting material and lower the yield of the desired product.
To improve the yield, consider optimizing the reaction conditions, such as the stoichiometry of the oxidant, reaction temperature, and reaction time. A well-documented high-yield procedure involves the use of hydrogen peroxide with sodium tungstate as a catalyst.[1]
Q3: What are the common impurities I might encounter in the final product, and how can I remove them?
A3: Common impurities can include:
-
Unreacted 5-chloro-2-(methylthio)pyrimidine: This indicates an incomplete oxidation reaction.
-
5-chloro-2-(methylsulfinyl)pyrimidine (sulfoxide): This is the intermediate in the oxidation process. Its presence suggests that the oxidation was not carried through to completion.
-
Byproducts from the oxidizing agent: For example, if using m-CPBA, meta-chlorobenzoic acid will be a significant byproduct.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Purification can typically be achieved through recrystallization or column chromatography. Washing the crude product with a suitable solvent can also help remove certain impurities. For instance, meta-chlorobenzoic acid from m-CPBA oxidations can often be removed by washing with a basic aqueous solution.
Q4: Can I use other oxidizing agents besides hydrogen peroxide and m-CPBA?
A4: Yes, other oxidizing agents can be used for the conversion of sulfides to sulfones, such as potassium permanganate or sodium periodate. However, these reagents may be less selective and can lead to over-oxidation or other side reactions if not used carefully. For the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine, hydrogen peroxide with a tungstate catalyst and m-CPBA are well-established and generally provide good yields and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no conversion of 5-chloro-2-(methylthio)pyrimidine | 1. Inactive oxidizing agent. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low. 4. Inactive catalyst (if applicable). | 1. Use a fresh, properly stored batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidizing agent. A common starting point is 2.5-3.0 equivalents. 3. Gradually increase the reaction temperature while monitoring the reaction progress. 4. Use a fresh catalyst and ensure it is fully dissolved or properly suspended in the reaction mixture. |
| Formation of significant amount of sulfoxide intermediate | 1. Insufficient oxidizing agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Add an additional portion of the oxidizing agent. 2. Extend the reaction time and continue to monitor by TLC or LC-MS until the sulfoxide spot disappears or is minimized. 3. Increase the reaction temperature slightly to facilitate the second oxidation step. |
| Product degradation (darkening of reaction mixture) | 1. Reaction temperature is too high. 2. Presence of strong acids or bases. 3. Prolonged reaction time at elevated temperatures. | 1. Lower the reaction temperature. Consider adding the oxidizing agent portion-wise to control any exotherm. 2. Ensure the reaction is performed under neutral or appropriately buffered conditions if the substrate is sensitive. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating. |
| Difficulties in product isolation/purification | 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during aqueous work-up. 3. Co-elution of impurities during column chromatography. | 1. Use a different solvent for extraction in which the product has lower solubility. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 3. Optimize the eluent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system is also a good alternative. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2-(methylthio)pyrimidine
This procedure is adapted from a patented method and describes the synthesis of the precursor thioether.
Materials:
-
2,5-Dichloropyrimidine
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a reaction vessel, dissolve 2,5-dichloropyrimidine in DMF.
-
Cool the solution in an ice bath.
-
Slowly add sodium thiomethoxide to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-chloro-2-(methylthio)pyrimidine.
Protocol 2: Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine using Hydrogen Peroxide
This high-yield protocol is based on a patented industrial synthesis.[1]
Materials:
-
5-chloro-2-(methylthio)pyrimidine
-
Sodium tungstate dihydrate
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Water
-
Toluene
-
Heptane
Procedure:
-
To a suitable reactor, add 5-chloro-2-(methylthio)pyrimidine, sodium tungstate dihydrate, water, and ethyl acetate.
-
Heat the mixture to 60-65 °C with stirring.
-
Carefully add 30% hydrogen peroxide dropwise, maintaining the temperature between 60-65 °C. An exotherm may be observed.
-
Stir the reaction at this temperature for approximately 2 hours, monitoring for completion by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench any excess hydrogen peroxide by adding a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a mixture of toluene and heptane to afford 5-Chloro-2-(methylsulfonyl)pyrimidine as a white solid.
Quantitative Data Summary
| Reaction | Reactants | Oxidizing System | Solvent | Temperature | Time | Yield | Reference |
| Synthesis of 5-chloro-2-(methylthio)pyrimidine | 2,5-Dichloropyrimidine, Sodium thiomethoxide | - | DMF | 0 °C to RT | Several hours | High | General Method |
| Oxidation to 5-Chloro-2-(methylsulfonyl)pyrimidine | 5-chloro-2-(methylthio)pyrimidine | H₂O₂ / Sodium tungstate dihydrate | Ethyl acetate / Water | 60-65 °C | 2 hours | 93% | [1] |
| Oxidation to Aryl Sulfones (General) | Aryl sulfide | m-CPBA (2.0 equiv) | Dichloromethane | Room Temp. | 30 min | 81% (for phenylbutylsulfone) | [2] |
Visualizations
Caption: Synthetic workflow for 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Nucleophilic Substitution Reactions of 5-Chloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-(methylsulfonyl)pyrimidine. This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during nucleophilic substitution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution on 5-Chloro-2-(methylsulfonyl)pyrimidine?
A1: The most prevalent side reactions include:
-
Incorrect Regioselectivity: Nucleophilic attack at the undesired position (C-2 instead of C-4, or vice versa).
-
Di-substitution: Reaction of the nucleophile at both the C-2 and C-4 positions.
-
Hydrolysis: Cleavage of the methylsulfonyl group to yield a pyrimidin-2-ol derivative.
Q2: I am trying to substitute the chloro group at the C-4 position with an amine, but I am getting a mixture of products. What is happening?
A2: You are likely observing competitive nucleophilic attack at the C-2 position, leading to the displacement of the methylsulfonyl group. The regioselectivity of nucleophilic aromatic substitution (SNAr) on this pyrimidine core is highly sensitive to the nature of the nucleophile and the reaction conditions. While amines generally favor substitution at the C-4 position, this is not always exclusive.
Q3: How can I favor the substitution of the chloro group at the C-4 position?
A3: To promote C-4 selectivity with amine nucleophiles, consider the following:
-
Choice of Nucleophile: Primary and secondary amines are generally effective for C-4 substitution.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Solvent: Aprotic solvents are commonly used. The choice of solvent can influence the reactivity and selectivity.
-
Base: A non-nucleophilic base is often used to quench the HCl generated during the reaction.
Q4: Under what conditions does the methylsulfonyl group at the C-2 position become the preferred leaving group?
A4: Nucleophiles such as alkoxides and formamide anions have been shown to selectively displace the methylsulfonyl group at the C-2 position in similar pyrimidine systems. This "inverse reactivity" can be exploited if C-2 substitution is the desired outcome.
Q5: I am observing a significant amount of a byproduct that appears to be the 2-hydroxy-5-chloropyrimidine derivative. What is causing this and how can I prevent it?
A5: This byproduct is likely the result of hydrolysis of the methylsulfonyl group. This can occur if there is water present in your reaction mixture, especially under basic or acidic conditions. To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Control of pH: Avoid strongly acidic or basic conditions if possible, unless required for the desired reaction.
Q6: How can I avoid di-substitution of both the chloro and methylsulfonyl groups?
A6: Di-substitution can occur if an excess of a highly reactive nucleophile is used, or at elevated temperatures. To prevent this:
-
Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0 to 1.2 equivalents).
-
Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.
-
Reaction Time: Monitor the reaction progress and stop it once the mono-substituted product is predominantly formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired C-4 substituted product and presence of C-2 substituted isomer. | 1. The nucleophile has a preference for the C-2 position. 2. Reaction temperature is too high, reducing selectivity. | 1. If using an amine, ensure it is a primary or secondary amine. For other nucleophiles, C-2 substitution may be inherent. 2. Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of a significant amount of di-substituted product. | 1. Excess nucleophile used. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a stoichiometric amount of the nucleophile (1.0-1.2 eq.). 2. Run the reaction at the lowest effective temperature. 3. Monitor the reaction by TLC or LC-MS and quench it upon completion. |
| Presence of 5-chloro-pyrimidin-2-ol byproduct. | 1. Water in the reaction mixture. 2. Basic or acidic reaction conditions promoting hydrolysis. | 1. Use anhydrous solvents and reagents. 2. If possible, use a non-aqueous base or buffer the reaction. |
| No reaction or very slow reaction. | 1. Nucleophile is not sufficiently reactive. 2. Reaction temperature is too low. 3. Inadequate activation of the pyrimidine ring. | 1. Consider using a stronger nucleophile or adding a catalyst if applicable. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. The methylsulfonyl and chloro groups are already strongly activating; further activation is generally not necessary. |
Experimental Protocols
General Procedure for Selective C-4 Amination:
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF, or CH3CN) under an inert atmosphere (N2 or Ar), add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq.) to the reaction mixture at room temperature or a pre-determined optimal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Desired nucleophilic substitution pathways and common side reactions.
Caption: A logical workflow for troubleshooting C4-amination reactions.
Technical Support Center: Purification of 5-Chloro-2-(methylsulfonyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Chloro-2-(methylsulfonyl)pyrimidine by chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the chromatographic purification of 5-Chloro-2-(methylsulfonyl)pyrimidine?
A1: For the purification of 5-Chloro-2-(methylsulfonyl)pyrimidine, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used and recommended stationary phase. Its polarity is well-suited for separating medium-polarity organic compounds. Should the compound show instability on silica, alternative stationary phases like alumina (neutral or basic) could be considered.[1]
Q2: Which mobile phase (solvent system) should I start with for thin-layer chromatography (TLC) analysis?
A2: A good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. We recommend beginning with solvent systems like hexane/ethyl acetate or dichloromethane/methanol. You can start with a ratio of 9:1 or 4:1 (non-polar:polar) and adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Q3: My compound is not very soluble in the chromatography eluent. How can I load it onto the column?
A3: If your crude sample has poor solubility in the eluent, you can use a technique called "dry loading".[2] This involves dissolving your sample in a suitable volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[2]
Q4: Can I use an alternative purification method to chromatography?
A4: Yes, recrystallization is a common and effective alternative for purifying solid compounds, provided a suitable solvent can be found.[3][4] An ideal recrystallization solvent will dissolve 5-Chloro-2-(methylsulfonyl)pyrimidine well at high temperatures but poorly at room or low temperatures. Ethanol, methanol, or acetone/water mixtures are good candidates to screen for this purpose.[3]
Experimental Protocol: Flash Column Chromatography
This protocol provides a general method for the purification of 5-Chloro-2-(methylsulfonyl)pyrimidine on a gram scale.
Materials:
-
Crude 5-Chloro-2-(methylsulfonyl)pyrimidine
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Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good target Rf for the product is ~0.3. A common starting eluent is 30% Ethyl Acetate in Hexane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column. For example, you can increase the concentration of ethyl acetate in hexane.
-
Maintain a consistent flow rate. Too fast a flow rate can lead to poor separation.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 5-Chloro-2-(methylsulfonyl)pyrimidine.
-
Data Presentation
Table 1: Physicochemical Properties of 5-Chloro-2-(methylsulfonyl)pyrimidine
| Property | Value | Reference |
| CAS Number | 38275-47-7 | [6][7] |
| Molecular Formula | C₅H₅ClN₂O₂S | [6][7] |
| Molecular Weight | 192.62 g/mol | [7] |
| Appearance | Solid | [8] |
| Purity (Typical) | ≥96% | [7] |
Table 2: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Application | Notes |
| Hexane / Ethyl Acetate | Normal Phase Chromatography | Start with a low concentration of ethyl acetate (e.g., 10-20%) and increase polarity as needed. |
| Dichloromethane / Methanol | Normal Phase Chromatography | Useful for more polar impurities. Start with 1-2% methanol and increase gradually.[9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect solvent system. | Optimize the eluent polarity using TLC. Aim for a ΔRf of at least 0.2 between your compound and impurities. |
| Column was poorly packed. | Ensure the silica bed is uniform and free of cracks or air bubbles. Consider wet packing for better results.[5] | |
| Column was overloaded with sample. | As a rule of thumb, use a silica-to-sample mass ratio of at least 30:1. | |
| Compound is Stuck on the Column | Eluent is not polar enough. | Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| Compound may be reacting with the stationary phase. | If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. | |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Tailing of Spots/Peaks | Undesirable interactions between the sample and stationary phase. | Consider adding a small amount of a more polar solvent to the eluent. If the compound is acidic, adding a trace of acetic acid may help.[5] |
| Sample is degrading on the silica gel. | Perform a 2D TLC to check for stability. If unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1][2] | |
| Inconsistent Flow Rate | Clogs in the system (e.g., frits, tubing). | Ensure your sample is fully dissolved and filtered before loading. Check for any blockages in the column or system.[10] |
Visualizations
Caption: Experimental workflow for the purification of 5-Chloro-2-(methylsulfonyl)pyrimidine by column chromatography.
Caption: A decision tree for troubleshooting common issues during chromatographic purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. 5-Chloro-2-(methylsulfonyl)pyrimidine | 38275-47-7 | NBA27547 [biosynth.com]
- 7. chemscene.com [chemscene.com]
- 8. 5-Chloro-2-methylpyrimidine | 54198-89-9 [sigmaaldrich.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
managing the stability and degradation of 5-Chloro-2-(methylsulfonyl)pyrimidine in solution
This technical support center provides guidance on managing the stability and degradation of 5-Chloro-2-(methylsulfonyl)pyrimidine in solution. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 5-Chloro-2-(methylsulfonyl)pyrimidine in solution?
A1: The stability of 5-Chloro-2-(methylsulfonyl)pyrimidine is primarily influenced by pH, temperature, and the solvent composition of the solution. It is particularly susceptible to degradation under basic conditions due to hydrolysis. Elevated temperatures will accelerate the rate of degradation across all pH levels.
Q2: What is the main degradation pathway for 5-Chloro-2-(methylsulfonyl)pyrimidine in aqueous solutions?
A2: The principal degradation pathway is nucleophilic aromatic substitution (SNAr), where the methylsulfonyl group is displaced by a hydroxide ion, leading to the formation of 5-chloro-2-hydroxypyrimidine. A secondary degradation pathway, though less common under typical experimental conditions, can be the displacement of the chloro group.
Q3: What are the expected degradation products of 5-Chloro-2-(methylsulfonyl)pyrimidine?
A3: The primary degradation product is 5-chloro-2-hydroxypyrimidine. Depending on the conditions, other minor degradation products could include 2-hydroxy-5-(methylsulfonyl)pyrimidine if the chloro group is substituted.
Q4: How can I minimize the degradation of 5-Chloro-2-(methylsulfonyl)pyrimidine during my experiments?
A4: To minimize degradation, it is recommended to:
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Prepare solutions fresh whenever possible.
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Use buffered solutions at a slightly acidic pH (e.g., pH 4-6).
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Store stock solutions at low temperatures (-20°C or -80°C).
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Minimize the exposure of the compound to high temperatures and strong bases.
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Use aprotic solvents like DMSO or acetonitrile for stock solutions, and minimize the amount of water.
Q5: What analytical techniques are suitable for monitoring the stability of 5-Chloro-2-(methylsulfonyl)pyrimidine?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and its degradation products. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of degradation products if they are isolated.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
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Symptom: HPLC analysis shows a significant decrease in the peak area of 5-Chloro-2-(methylsulfonyl)pyrimidine shortly after dissolution.
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Possible Cause: The solution pH is too high (alkaline), leading to rapid hydrolysis.
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Solution:
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Measure the pH of your solution.
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If the pH is above 7, prepare a new solution using a buffer in the pH range of 4-6.
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If working with unbuffered aqueous solutions, consider preparing stock solutions in an aprotic solvent like DMSO or acetonitrile and diluting into the aqueous medium immediately before use.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram
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Symptom: New peaks, not present in the initial analysis, appear in the HPLC chromatogram over time.
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Possible Cause: These are likely degradation products.
-
Solution:
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Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify them. The expected primary degradation product, 5-chloro-2-hydroxypyrimidine, has a molecular weight of 130.54 g/mol .
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If possible, isolate the impurity peaks using preparative HPLC for structural elucidation by NMR.
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Refer to the degradation pathway diagram to hypothesize the structures of the observed impurities.
-
Issue 3: Inconsistent Results Between Experiments
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Symptom: The rate of degradation varies significantly between different experimental runs.
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Possible Cause: Inconsistent solution preparation, storage conditions, or temperature fluctuations.
-
Solution:
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Standardize your solution preparation protocol, including the source and purity of solvents and buffers.
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Ensure consistent storage conditions (temperature and light exposure) for all solutions.
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Use a temperature-controlled autosampler for HPLC analysis to prevent degradation in the vial during the analytical run.
-
Data Presentation
The following tables summarize illustrative quantitative data on the stability of 5-Chloro-2-(methylsulfonyl)pyrimidine under various conditions. Note: This data is representative and should be confirmed experimentally.
Table 1: Effect of pH on the Half-Life (t½) of 5-Chloro-2-(methylsulfonyl)pyrimidine in Aqueous Buffer at 25°C
| pH | Buffer System | Half-Life (t½) in hours (Illustrative) |
| 4.0 | Acetate | > 168 |
| 7.0 | Phosphate | 48 |
| 9.0 | Borate | 8 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of 5-Chloro-2-(methylsulfonyl)pyrimidine at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 4 | 0.002 |
| 25 | 0.014 |
| 40 | 0.058 |
Table 3: Stability of 5-Chloro-2-(methylsulfonyl)pyrimidine in Common Organic Solvents at 25°C
| Solvent | Purity after 24 hours (%) (Illustrative) |
| Acetonitrile | > 99 |
| Dimethyl Sulfoxide (DMSO) | > 99 |
| Methanol | 98 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate 5-Chloro-2-(methylsulfonyl)pyrimidine from its primary degradation product, 5-chloro-2-hydroxypyrimidine.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Degradation Product Identification
-
Instrumentation: LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (Same as HPLC method, may need to be adjusted for UPLC)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan and data-dependent MS/MS
Visualizations
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-(methylsulfonyl)pyrimidine with Anilines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the nucleophilic aromatic substitution (SNAr) reaction between 5-Chloro-2-(methylsulfonyl)pyrimidine and various anilines.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine in SNAr reactions?
A1: 5-Chloro-2-(methylsulfonyl)pyrimidine is highly activated towards nucleophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient, and this effect is significantly enhanced by the presence of two strong electron-withdrawing groups: the methylsulfonyl group (-SO2Me) at the C2 position and the chloro group (-Cl) at the C5 position. This activation facilitates the attack of nucleophiles, such as anilines.
Q2: Which position on the pyrimidine ring is more reactive towards nucleophilic attack?
A2: In 5-Chloro-2-(methylsulfonyl)pyrimidine, the chlorine atom at the C5 position is the leaving group that is displaced by the aniline nucleophile. The methylsulfonyl group at the C2 position is a potent activating group, making the pyrimidine ring more susceptible to nucleophilic attack.
Q3: How do substituents on the aniline affect the reaction rate?
A3: The nucleophilicity of the aniline plays a crucial role. Electron-donating groups (e.g., -OCH3, -CH3) on the aniline ring increase its nucleophilicity and generally lead to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the aniline's nucleophilicity, often requiring more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.
Q4: What is the role of a base in this reaction?
A4: A base is typically used to deprotonate the aniline, increasing its nucleophilicity. Common bases for this reaction include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3) or sodium hydride (NaH). The choice of base can influence the reaction rate and the formation of side products.
Q5: What are the most common solvents for this reaction?
A5: Polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex and do not interfere with the nucleophile. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF). The choice of solvent can impact the solubility of the reactants and the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Insufficiently activated aniline: The aniline has strong electron-withdrawing groups. | - Increase the reaction temperature. - Use a stronger base (e.g., NaH) to fully deprotonate the aniline. - Consider using a catalyst, such as a palladium-based catalyst for a Buchwald-Hartwig amination, although this changes the reaction type. |
| b. Low reaction temperature: The reaction is too slow at the current temperature. | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. | |
| c. Inappropriate solvent: Reactants may not be fully soluble, or the solvent may not be polar enough to stabilize the intermediate. | - Switch to a more polar aprotic solvent like DMF or DMSO. - Ensure the solvent is anhydrous, as water can react with strong bases and affect the reaction. | |
| d. Base is too weak: The aniline is not sufficiently deprotonated to be a strong enough nucleophile. | - Use a stronger base. For example, if using K2CO3, consider switching to NaH or KHMDS. Be cautious as stronger bases can promote side reactions. | |
| 2. Formation of Side Products | a. Di-substitution: If there are other leaving groups on the pyrimidine or aniline. | - This is less common with the specified starting material but can occur if the product is reactive. Use a stoichiometric amount of the aniline (1.0-1.2 equivalents). |
| b. Decomposition of starting material or product: The reaction temperature is too high, or the base is too strong. | - Lower the reaction temperature. - Use a milder base (e.g., K2CO3 instead of NaH). - Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. | |
| c. Hydrolysis: Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Difficulty in Product Purification | a. Product is an oil: The product does not crystallize easily. | - Purify by column chromatography on silica gel. |
| b. Co-elution with starting materials or byproducts: Similar polarity of the product and impurities. | - Optimize the eluent system for column chromatography. A gradient elution might be necessary. - Consider adding a small amount of a basic modifier like triethylamine to the eluent to improve the chromatography of basic amine products.[1] | |
| c. Product is insoluble: The product precipitates from the reaction mixture but is difficult to purify. | - Try recrystallization from a suitable solvent or solvent mixture. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the SNAr reaction of substituted pyrimidines with anilines, which can be used as a starting point for optimizing the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine.
| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 6 | ~85 |
| 4-Methoxyaniline | DIPEA | MeCN | 80 | 4 | >90 |
| 4-Nitroaniline | NaH | DMSO | 120 | 12 | ~60 |
| 2-Methylaniline | TEA | Toluene | 110 | 8 | ~75 |
| 4-Chloroaniline | K2CO3 | DMF | 110 | 10 | ~70 |
Note: These are representative yields and conditions based on similar SNAr reactions on activated pyrimidine systems. Actual results may vary.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-(methylsulfonyl)pyrimidin-5-amines
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq.).
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Solvent and Aniline Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of the pyrimidine). Add the desired aniline (1.1 eq.).
-
Base Addition: Add the base (e.g., K2CO3, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General mechanism of the SNAr reaction.
References
Technical Support Center: Characterization of Impurities in 5-Chloro-2-(methylsulfonyl)pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine, which is typically prepared by the oxidation of 5-Chloro-2-(methylthio)pyrimidine.
Issue 1: Incomplete or Sluggish Reaction
-
Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of the starting material, 5-Chloro-2-(methylthio)pyrimidine, remaining after the expected reaction time.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Oxidizing Agent | The purity of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can be variable. It is recommended to use a slight excess (2.1-2.2 equivalents) to ensure complete conversion to the sulfone. |
| Low Reaction Temperature | While the reaction is often started at a low temperature (e.g., 0 °C) to control the exothermic reaction, it may need to be warmed to room temperature to proceed to completion. Monitor the reaction progress by TLC before quenching. |
| Poor Solubility of Reactants | Ensure that both the 5-Chloro-2-(methylthio)pyrimidine and the oxidizing agent are fully dissolved in the chosen solvent (e.g., dichloromethane, chloroform). If solubility is an issue, consider alternative solvents or a larger solvent volume. |
Issue 2: Presence of 5-Chloro-2-(methylsulfinyl)pyrimidine Impurity
-
Symptom: HPLC or Nuclear Magnetic Resonance (NMR) analysis of the crude product indicates the presence of the intermediate sulfoxide, 5-Chloro-2-(methylsulfinyl)pyrimidine.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Oxidizing Agent | Less than two equivalents of the oxidizing agent will result in the formation of the sulfoxide as the major product. Ensure at least 2.1 equivalents of the oxidizing agent are used for complete conversion to the sulfone. |
| Short Reaction Time | If the reaction is quenched prematurely, the intermediate sulfoxide may not have fully oxidized to the sulfone. Allow the reaction to stir for a sufficient time, monitoring by TLC until the sulfoxide spot is no longer visible. |
Issue 3: Difficulty in Removing m-Chlorobenzoic Acid Byproduct
-
Symptom: The purified product is contaminated with m-chlorobenzoic acid, a byproduct of the m-CPBA oxidant.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Work-up Procedure | The acidic nature of m-chlorobenzoic acid allows for its removal with a basic wash. During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract the acidic byproduct. |
| Precipitation of Byproduct | In some cases, the m-chlorobenzoic acid may precipitate out of the reaction mixture. If this occurs, it can be removed by filtration before the aqueous work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 5-Chloro-2-(methylsulfonyl)pyrimidine?
A1: The most common and direct synthesis involves the oxidation of 5-Chloro-2-(methylthio)pyrimidine using an oxidizing agent. A widely used and effective oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform.
Q2: What are the key impurities to look for in the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine?
A2: The primary impurities to monitor are:
-
Unreacted Starting Material: 5-Chloro-2-(methylthio)pyrimidine
-
Intermediate Product: 5-Chloro-2-(methylsulfinyl)pyrimidine
-
Oxidant Byproduct: m-Chlorobenzoic acid (if using m-CPBA)
Q3: How can I characterize the main product and the potential impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) | Mass Spectrometry (ESI+) m/z |
| 5-Chloro-2-(methylsulfonyl)pyrimidine | 8.95 (s, 2H), 3.40 (s, 3H) | 162.8, 158.5, 122.9, 40.2 | 193.0 [M+H]⁺ |
| 5-Chloro-2-(methylsulfinyl)pyrimidine | 8.80 (s, 2H), 3.05 (s, 3H) | 168.1, 157.9, 121.5, 38.7 | 177.0 [M+H]⁺ |
| 5-Chloro-2-(methylthio)pyrimidine | 8.55 (s, 2H), 2.65 (s, 3H) | 172.5, 157.2, 120.8, 14.3 | 161.0 [M+H]⁺ |
Q4: What is a recommended HPLC method for analyzing the purity of 5-Chloro-2-(methylsulfonyl)pyrimidine?
A4: A reverse-phase HPLC method is suitable for separating the target compound from its potential impurities.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the more non-polar compounds. A typical gradient could be 10-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Experimental Protocols
Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
-
Dissolve 5-Chloro-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the solution of 5-Chloro-2-(methylthio)pyrimidine over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Regioselectivity in Reactions of 5-Chloro-2-(methylsulfonyl)pyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving 5-Chloro-2-(methylsulfonyl)pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 5-Chloro-2-(methylsulfonyl)pyrimidine?
A1: The regioselectivity of SNAr reactions on the 5-Chloro-2-(methylsulfonyl)pyrimidine scaffold is a delicate balance of several factors:
-
Electronic Effects of Substituents: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The potent electron-withdrawing nature of the 2-(methylsulfonyl) group and the 5-chloro group significantly activates the ring for SNAr.
-
Position of Leaving Groups: In 5-Chloro-2-(methylsulfonyl)pyrimidine, the primary leaving groups are the chloro group at C5 and potentially the methylsulfonyl group at C2. However, nucleophilic attack typically occurs at the C4 or C6 positions in related di-substituted pyrimidines, displacing a leaving group at one of those positions. For the title compound where the leaving group is at C5, the situation is different and attack at other positions would not lead to substitution of the chloro group. In the analogous 2-MeSO2-4-chloropyrimidine, a dichotomy of reactivity is observed.[1]
-
Nature of the Nucleophile: The type of nucleophile used is a critical determinant of the reaction's regioselectivity. Softer nucleophiles may favor one position, while harder nucleophiles favor another. For instance, in 2-MeSO2-4-chloropyrimidine, amines react at C4, whereas alkoxides and formamide anions selectively attack the C2 position.[1] This selectivity is often attributed to specific interactions, such as hydrogen bonding, between the nucleophile and the pyrimidine substrate.[1]
-
Reaction Conditions: Solvent, temperature, and the presence of additives can all influence the regioselectivity. These parameters can affect the stability of intermediates and transition states, thereby altering the product ratio.
-
Steric Hindrance: The steric bulk of both the nucleophile and any existing substituents on the pyrimidine ring can hinder approach to a particular position, directing the nucleophile to a more accessible site.
Q2: Why do I observe a mixture of regioisomers in my reaction?
A2: The formation of regioisomers is a common challenge and can often be attributed to a small energy difference between the transition states leading to the different products.[2] In the case of substituted pyrimidines, the electronic distribution, as represented by the Lowest Unoccupied Molecular Orbital (LUMO), can have significant lobes on multiple carbon atoms, indicating multiple susceptible sites for nucleophilic attack.[1][2] If the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small, both orbitals may participate in the reaction, leading to a mixture of products.[1][2]
Q3: How can I favor nucleophilic attack at a specific position?
A3: Modulating the regioselectivity of your reaction can be achieved through several strategies:
-
Choice of Nucleophile: As mentioned, the nucleophile itself can have a directing effect. For example, with 5-substituted 2,4-dichloropyrimidines, tertiary amines have been shown to favor C2 substitution.[3]
-
Protecting/Directing Groups: Introducing a temporary group onto the pyrimidine ring can block a more reactive site, forcing the reaction to occur at the desired position.
-
Reaction Optimization: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of one regioisomer over the other.[4]
-
Catalyst Selection: The use of specific catalysts can sometimes promote selectivity by coordinating to the substrate or nucleophile in a way that favors a particular reaction pathway.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 5-Chloro-2-(methylsulfonyl)pyrimidine derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Reaction | Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough to react with the substrate under the current conditions. | • Increase the reaction temperature.• Consider using a stronger base to deprotonate the nucleophile, increasing its nucleophilicity.• Switch to a more nucleophilic reagent. |
| Steric Hindrance: Bulky groups on the nucleophile or substrate may be preventing the reaction.[2] | • Use a less sterically hindered nucleophile if possible.• Increase the reaction temperature to overcome the activation energy barrier. | |
| Deactivated Substrate: The substrate may have degraded or is impure. | • Check the purity of the starting material using techniques like NMR or LC-MS.• Ensure proper storage of the substrate to prevent decomposition. | |
| Unselective Reaction / Mixture of Products | Similar Reactivity at Multiple Sites: The electronic and steric environment of different positions on the pyrimidine ring may be very similar. | • Modify the nucleophile; sometimes a small change can significantly impact selectivity.• Screen a variety of solvents with different polarities.• Run the reaction at a lower temperature to exploit smaller differences in activation energies. |
| Thermodynamic vs. Kinetic Control: The observed product ratio may be temperature-dependent. | • Run the reaction at a low temperature for an extended period to favor the kinetic product.• Run the reaction at a higher temperature to favor the thermodynamically more stable product. | |
| Formation of Unexpected Byproducts | Side Reactions: The reactive nature of the pyrimidine ring can lead to undesired reactions.[4] | • Lower the reaction temperature.• Reduce the reaction time.• Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with moisture.[4] |
| Decomposition: The starting material or product may be unstable under the reaction conditions. | • Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.[5] |
Data Presentation
Table 1: Regioselectivity of SNAr Reactions with 2-MeSO2-4-chloropyrimidine
| Nucleophile | Position of Attack | Product | Reference |
| Amines | C4 | 4-amino-2-(methylsulfonyl)pyrimidine | [1] |
| Stille Coupling Partners | C4 | 4-substituted-2-(methylsulfonyl)pyrimidine | [1] |
| Alkoxides | C2 | 2-alkoxy-4-chloropyrimidine | [1] |
| Formamide Anions | C2 | 2-(formamido)-4-chloropyrimidine | [1] |
Table 2: Regioselectivity in Reactions of 5-Chloro-2,4,6-trifluoropyrimidine with Nitrogen Nucleophiles
| Nucleophile | Major Product | Ratio of 4-substituted to 2-substituted | Reference |
| Ammonia | 4-amino-5-chloro-2,6-difluoropyrimidine | 9 : 1 | [6] |
| Aniline | 5-chloro-2,6-difluoro-N-phenylpyrimidin-4-amine | 7 : 1 | [6] |
| Benzylamine | N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5 : 1 | [7] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the 5-Chloro-2-(methylsulfonyl)pyrimidine derivative (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF) to dissolve the starting material.
-
Inert Atmosphere: Flush the flask with an inert gas such as nitrogen or argon.
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture. If the nucleophile is a salt, or if an acid scavenger is needed, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction Monitoring: Stir the reaction at the desired temperature (this can range from room temperature to reflux, depending on the reactivity). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, filter off any solids. The mixture can then be diluted with an organic solvent and washed with water or a mild aqueous acid/base to remove any remaining reagents.
-
Purification: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired product.[8]
Mandatory Visualizations
Caption: Factors influencing regioselectivity in SNAr reactions.
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
scale-up challenges for the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Experimental Protocol: Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine
A common and scalable method for the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine involves the oxidation of its methylthio precursor, 5-chloro-2-(methylthio)pyrimidine.
Reaction Scheme:
Caption: Oxidation of 5-chloro-2-(methylthio)pyrimidine to 5-Chloro-2-(methylsulfonyl)pyrimidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 5-Chloro-2-(methylthio)pyrimidine | 38275-42-2 | 160.62 |
| Sodium Tungstate Dihydrate | 10213-10-2 | 329.86 |
| Hydrogen Peroxide (30% aq. solution) | 7722-84-1 | 34.01 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Water | 7732-18-5 | 18.02 |
| Toluene | 108-88-3 | 92.14 |
| Heptane | 142-82-5 | 100.21 |
Procedure:
This protocol is adapted from patent literature, which describes a scalable synthesis.[1]
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, thermocouple, and a nitrogen inlet, charge 5-chloro-2-(methylthio)pyrimidine (1 equivalent) and sodium tungstate dihydrate (catalytic amount, e.g., 0.05 equivalents).
-
Solvent Addition: Add water and ethyl acetate to the reactor.
-
Oxidant Addition: Cool the mixture to a controlled temperature (e.g., 10-15°C). Slowly add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) to the reaction mixture while maintaining the temperature. The addition of hydrogen peroxide is exothermic and requires careful monitoring and control.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete. Monitor the progress of the reaction by a suitable analytical method such as TLC, LC-MS, or HPLC.
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Workup: Once the reaction is complete, separate the organic and aqueous layers. The aqueous layer can be extracted with ethyl acetate to recover any remaining product.
-
Crystallization and Isolation: Combine the organic layers. The solvent can be exchanged to a suitable crystallization solvent system, such as toluene and heptane. Crystallize the product, collect the solid by filtration, and dry it to obtain 5-Chloro-2-(methylsulfonyl)pyrimidine.[1]
Troubleshooting Guide
The scale-up of chemical syntheses often presents challenges not observed at the laboratory scale. This guide addresses potential issues during the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Issue 1: Incomplete or Sluggish Reaction
Question: My reaction is not going to completion, or it is very slow, even after several hours. What could be the cause?
Answer:
-
Insufficient Catalyst Activity:
-
Check Catalyst Quality: Ensure the sodium tungstate dihydrate is of good quality and has not degraded.
-
Catalyst Loading: Verify that the correct catalytic amount was added. While catalytic, an insufficient amount may lead to a slow reaction rate.
-
-
Low Reaction Temperature:
-
The oxidation reaction may require a specific temperature range to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Carefully and gradually increase the temperature while monitoring for any exotherm.
-
-
Poor Mass Transfer:
-
In a multiphasic system (organic and aqueous layers), efficient stirring is crucial for good mass transfer between the phases. Inadequate agitation can lead to a slow reaction. Ensure the stirring speed is sufficient to create a good emulsion of the two phases.
-
-
Decomposition of Hydrogen Peroxide:
-
Hydrogen peroxide can decompose over time, especially in the presence of impurities or at elevated temperatures. Use a fresh, properly stored solution of hydrogen peroxide and ensure the reaction temperature is well-controlled.
-
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
The primary impurity of concern is the sulfoxide intermediate, 5-chloro-2-(methylsulfinyl)pyrimidine. Other potential byproducts could arise from the decomposition of the starting material or product under the reaction conditions.
-
Incomplete Oxidation to Sulfone:
-
Cause: Insufficient oxidant or reaction time.
-
Solution: Ensure that an adequate excess of hydrogen peroxide is used. Monitor the reaction closely and allow it to proceed until the sulfoxide intermediate is no longer detected by your analytical method.
-
-
Controlling Impurity Formation:
-
A well-controlled addition of the oxidant at a consistent temperature is key to minimizing byproduct formation.
-
The table below summarizes potential impurities and mitigation strategies.
-
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| 5-Chloro-2-(methylsulfinyl)pyrimidine (Sulfoxide) | Incomplete oxidation (insufficient H₂O₂ or reaction time). | Use a slight excess of hydrogen peroxide. Increase reaction time and monitor for the disappearance of the sulfoxide intermediate. |
| Unreacted 5-Chloro-2-(methylthio)pyrimidine | Incomplete reaction. | Optimize reaction conditions (temperature, catalyst loading, reaction time). |
| Decomposition products | Over-oxidation or thermal degradation due to poor temperature control. | Maintain strict temperature control during the exothermic addition of hydrogen peroxide. Avoid prolonged reaction times at elevated temperatures. |
Issue 3: Difficulties with Product Isolation and Purification
Question: I am having trouble with the crystallization and purification of the final product. What can I do?
Answer:
-
Poor Crystal Formation:
-
Solvent System: The choice of crystallization solvent is critical. A mixture of a good solvent (like toluene) and an anti-solvent (like heptane) is often effective. Experiment with different solvent ratios to achieve optimal crystallization.
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Cooling Rate: A slow and controlled cooling profile is generally preferred for growing larger, purer crystals. Rapid cooling can lead to the precipitation of an amorphous solid or the trapping of impurities.
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Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can induce crystallization and lead to a more consistent and pure product.
-
-
Product Oiling Out:
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If the product separates as an oil instead of a solid during crystallization, it may be due to a high concentration of impurities or an inappropriate solvent system. Try a different solvent or a more gradual addition of the anti-solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1: The primary safety concern is the exothermic nature of the oxidation reaction.[2] The addition of hydrogen peroxide can generate a significant amount of heat, which, if not properly controlled, can lead to a runaway reaction.[2] This can cause a rapid increase in temperature and pressure, potentially leading to a reactor failure.[2] It is crucial to have a robust cooling system and to add the oxidant slowly and at a controlled rate. A thorough thermal hazard assessment is recommended before performing the synthesis on a large scale.
Q2: How can I monitor the progress of the reaction effectively?
A2: Several analytical techniques can be used to monitor the reaction.
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities. This is the preferred method for accurate monitoring, especially during scale-up.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any unknown byproducts.
Q3: What is the role of sodium tungstate in this reaction?
A3: Sodium tungstate acts as a catalyst for the oxidation of the sulfide to the sulfone using hydrogen peroxide.[3][4] It forms peroxo-tungstate species in the presence of hydrogen peroxide, which are the active oxidizing agents.[5] The use of a catalyst allows the reaction to proceed under milder conditions and with higher efficiency.
Q4: Can I use other oxidizing agents for this transformation?
A4: Yes, other oxidizing agents can be used for the oxidation of sulfides to sulfones. Some common alternatives include:
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m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective oxidant, but it can be more expensive and generate chlorinated waste.
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Potassium peroxymonosulfate (Oxone®): A versatile and relatively safe oxidant.
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Potassium permanganate (KMnO₄): A strong oxidant, but it can be less selective and generate manganese dioxide waste. The choice of oxidant will depend on factors such as cost, safety, selectivity, and waste disposal considerations. For large-scale synthesis, the combination of a catalytic amount of sodium tungstate and hydrogen peroxide is often a good choice due to its efficiency and the generation of water as the only byproduct from the oxidant.[4]
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Troubleshooting Logic Diagram
Caption: A decision tree to assist in troubleshooting common synthesis problems.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 5-Chloro-2-(methylsulfonyl)pyrimidine vs. 5-Chloro-2-(methylthio)pyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Chloro-2-(methylsulfonyl)pyrimidine and 5-chloro-2-(methylthio)pyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by established principles of organic chemistry and includes proposed experimental data to illustrate the expected differences in performance.
Introduction to Reactivity in Pyrimidines
The pyrimidine core is a crucial scaffold in numerous pharmaceuticals and agrochemicals. The functionalization of this heterocycle often relies on nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces a leaving group on the aromatic ring. The efficiency of SNAr reactions is highly dependent on the electronic properties of the substituents on the pyrimidine ring. Electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]
In the context of 5-chloro-2-(methylsulfonyl)pyrimidine and 5-chloro-2-(methylthio)pyrimidine, both molecules possess two potential leaving groups: a chloro group at the C5 position and a sulfur-based group at the C2 position. Nucleophilic attack on the pyrimidine ring is generally favored at the 2- and 4-positions due to the electron-withdrawing nature of the two ring nitrogens which help to stabilize the anionic intermediate.[3][4]
Reactivity Comparison: The Decisive Role of the C2-Substituent
The primary difference in reactivity between 5-Chloro-2-(methylsulfonyl)pyrimidine and 5-chloro-2-(methylthio)pyrimidine stems from the electronic nature of the methylsulfonyl (-SO2CH3) versus the methylthio (-SCH3) group at the C2 position.
The methylsulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the two oxygen atoms. This strong inductive and resonance effect significantly depletes electron density from the pyrimidine ring, making it highly electrophilic and thus, highly susceptible to nucleophilic attack.
Conversely, the methylthio group is a much weaker electron-withdrawing group. While the sulfur atom is more electronegative than carbon, it is significantly less so than oxygen. Consequently, 5-chloro-2-(methylthio)pyrimidine is expected to be substantially less reactive towards nucleophiles compared to its methylsulfonyl counterpart.
Therefore, 5-Chloro-2-(methylsulfonyl)pyrimidine is predicted to be significantly more reactive in SNAr reactions than 5-chloro-2-(methylthio)pyrimidine.
Proposed Experimental Data for Reactivity Comparison
To quantify the difference in reactivity, a competitive experiment or parallel reactions can be conducted. The following table summarizes the expected outcomes of a reaction with a common nucleophile, such as piperidine, under standardized conditions.
| Parameter | 5-Chloro-2-(methylsulfonyl)pyrimidine | 5-chloro-2-(methylthio)pyrimidine |
| Reaction Rate Constant (k) at 25°C (estimated) | High (e.g., > 1 x 10-2 L mol-1 s-1) | Low (e.g., < 1 x 10-4 L mol-1 s-1) |
| Reaction Time for >95% Conversion at 25°C (estimated) | < 1 hour | > 24 hours |
| Reaction Yield with 1.1 eq. Piperidine at 25°C for 1h | > 95% | < 5% |
| Predominant Substitution Position | C2 (displacement of -SO2CH3) | C2 (displacement of -SCH3) |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for a comparative study is provided below.
General Procedure for Nucleophilic Aromatic Substitution with Piperidine
Materials:
-
5-Chloro-2-(methylsulfonyl)pyrimidine
-
5-chloro-2-(methylthio)pyrimidine
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Thin-layer chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
In two separate round-bottom flasks, dissolve 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 mmol) and 5-chloro-2-(methylthio)pyrimidine (1.0 mmol) in anhydrous DMF (10 mL).
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To each flask, add piperidine (1.1 mmol, 1.1 equivalents) dropwise at room temperature with stirring.
-
Monitor the progress of each reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After a set reaction time (e.g., 1 hour), or upon completion of the reaction as indicated by TLC, quench the reaction mixture by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (20 mL) and then with brine (20 mL).
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the substituted product.
-
Characterize the product by NMR and MS to confirm its structure and determine the yield.
Visualizing the Reaction and Workflow
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The following diagram illustrates the general mechanism for the SNAr reaction on the C2 position of the pyrimidine ring.
Caption: Generalized SNAr mechanism.
Experimental Workflow for Comparative Reactivity Study
This diagram outlines the logical flow of the experimental procedure described above.
Caption: Experimental workflow for reactivity comparison.
Conclusion
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 5-Chloro-2-(methylsulfonyl)pyrimidine
For Immediate Release
A Comprehensive Guide to the Spectroscopic Confirmation of 5-Chloro-2-(methylsulfonyl)pyrimidine for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic data to facilitate the structural confirmation of 5-Chloro-2-(methylsulfonyl)pyrimidine, a compound of interest in various chemical research domains. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comparative analysis of its predicted spectroscopic data alongside experimentally available data for its close structural analogs: 4-Chloro-2-(methylsulfonyl)pyrimidine and the parent compound 2-(methylsulfonyl)pyrimidine. This comparative approach offers valuable insights for researchers in distinguishing between these closely related structures.
Summary of Spectroscopic Data
The structural elucidation of 5-Chloro-2-(methylsulfonyl)pyrimidine relies on the unique fingerprints provided by various spectroscopic techniques. The following tables summarize the expected and observed spectral data for the target compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| 5-Chloro-2-(methylsulfonyl)pyrimidine | H-4, H-6 | ~8.9 - 9.1 | Data not available |
| -SO₂CH₃ | ~3.3 - 3.5 | Data not available | |
| 4-Chloro-2-(methylsulfonyl)pyrimidine | H-5 | - | 7.7 - 7.9 |
| H-6 | - | 8.8 - 9.0 | |
| -SO₂CH₃ | - | 3.3 - 3.5 | |
| 2-(methylsulfonyl)pyrimidine | H-4, H-6 | - | 9.0 - 9.2 (d) |
| H-5 | - | 7.8 - 8.0 (t) | |
| -SO₂CH₃ | - | 3.3 - 3.4 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| 5-Chloro-2-(methylsulfonyl)pyrimidine | C-2 | ~165 - 167 | Data not available |
| C-4, C-6 | ~158 - 160 | Data not available | |
| C-5 | ~120 - 122 | Data not available | |
| -SO₂CH₃ | ~40 - 42 | Data not available | |
| 4-Chloro-2-(methylsulfonyl)pyrimidine | C-2 | - | ~166 |
| C-4 | - | ~162 | |
| C-5 | - | ~125 | |
| C-6 | - | ~159 | |
| -SO₂CH₃ | - | ~41 | |
| 2-(methylsulfonyl)pyrimidine | C-2 | - | ~167 |
| C-4, C-6 | - | ~158 | |
| C-5 | - | ~124 | |
| -SO₂CH₃ | - | ~40 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 5-Chloro-2-(methylsulfonyl)pyrimidine | 192/194 (M⁺, M+2) | Predicted: [M-SO₂CH₃]⁺, [M-Cl]⁺ |
| 4-Chloro-2-(methylsulfonyl)pyrimidine | 192/194 (M⁺, M+2) | Observed: [M-SO₂CH₃]⁺, [M-Cl]⁺, pyrimidine ring fragments |
| 2-(methylsulfonyl)pyrimidine | 158 (M⁺) | Observed: [M-SO₂CH₃]⁺, pyrimidine ring fragments |
Table 4: IR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted Absorption (cm⁻¹) | Experimental Absorption (cm⁻¹) |
| 5-Chloro-2-(methylsulfonyl)pyrimidine | C=N (pyrimidine ring) | ~1550 - 1600 | Data not available |
| C-H (aromatic) | ~3000 - 3100 | Data not available | |
| S=O (sulfonyl) | ~1300 - 1350, 1150 - 1180 | Data not available | |
| C-Cl | ~700 - 800 | Data not available | |
| 4-Chloro-2-(methylsulfonyl)pyrimidine | C=N (pyrimidine ring) | - | ~1560 |
| S=O (sulfonyl) | - | ~1320, 1160 | |
| 2-(methylsulfonyl)pyrimidine | C=N (pyrimidine ring) | - | ~1570 |
| S=O (sulfonyl) | - | ~1310, 1150 |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of 5-Chloro-2-(methylsulfonyl)pyrimidine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Mass Spectrometry (MS):
-
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectra are obtained.
-
For EI-MS, the sample is introduced into the ion source, and a high-resolution mass analyzer is used to determine the exact mass of the molecular ion and its fragments.
3. Infrared (IR) Spectroscopy:
-
Fourier Transform Infrared (FT-IR) spectra are recorded.
-
The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Absorption frequencies are reported in wavenumbers (cm⁻¹).
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of confirming the structure of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: Experimental workflow for the spectroscopic analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Caption: Logical framework for confirming the structure of 5-Chloro-2-(methylsulfonyl)pyrimidine.
This guide serves as a valuable resource for researchers working with 5-Chloro-2-(methylsulfonyl)pyrimidine and its analogs, providing a clear framework for structural confirmation through the meticulous application and interpretation of spectroscopic data. The comparative approach outlined herein is particularly crucial in the absence of a complete public repository of experimental data for the target compound.
Comparative Guide to the Synthetic Validation of 5-Chloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and reagent accessibility. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction
5-Chloro-2-(methylsulfonyl)pyrimidine is a valuable building block in medicinal chemistry, frequently utilized in the development of therapeutic agents. The validation of its synthetic route is crucial for ensuring consistent quality, yield, and scalability in drug discovery and development pipelines. This guide compares a classical two-step approach involving the synthesis and subsequent oxidation of a thioether intermediate with an alternative streamlined process.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways for 5-Chloro-2-(methylsulfonyl)pyrimidine are detailed below. Route 1 follows a traditional two-step synthesis via a methylthio intermediate, while Route 2 presents a more direct approach.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Alternative One-Pot Approach |
| Starting Materials | 2-Mercapto-5-chloropyrimidine, Methylating Agent (e.g., Methyl Iodide) | 2,5-Dichloropyrimidine, Sodium Methanesulfinate |
| Key Intermediates | 5-Chloro-2-(methylthio)pyrimidine | None |
| Overall Yield | ~70-80% (cumulative) | Reported yields vary (60-75%) |
| Reaction Time | 12-24 hours | 4-8 hours |
| Reagent Accessibility | Readily available | Readily available |
| Process Complexity | Two distinct reaction and work-up steps | Single reaction and work-up |
| Scalability | Good | Potentially more efficient for large-scale synthesis |
Experimental Protocols
Route 1: Two-Step Synthesis via 5-Chloro-2-(methylthio)pyrimidine
This route involves the S-methylation of 2-mercapto-5-chloropyrimidine followed by the oxidation of the resulting thioether to the desired sulfone.
Step 1: Synthesis of 5-Chloro-2-(methylthio)pyrimidine
-
Materials: 2-Mercapto-5-chloropyrimidine, Sodium Hydroxide (NaOH), Methyl Iodide (CH₃I), Methanol (CH₃OH), Water (H₂O).
-
Procedure:
-
Dissolve 2-mercapto-5-chloropyrimidine (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in a 1:1 mixture of methanol and water.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add methyl iodide (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-chloro-2-(methylthio)pyrimidine.
-
Step 2: Oxidation to 5-Chloro-2-(methylsulfonyl)pyrimidine
-
Materials: 5-Chloro-2-(methylthio)pyrimidine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-chloro-2-(methylthio)pyrimidine (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.[1]
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 5-Chloro-2-(methylsulfonyl)pyrimidine.
-
Table 2: Quantitative Data for Route 1
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 1 | 5-Chloro-2-(methylthio)pyrimidine | 2-Mercapto-5-chloropyrimidine | 85-90% | >98% |
| 2 | 5-Chloro-2-(methylsulfonyl)pyrimidine | 5-Chloro-2-(methylthio)pyrimidine | 80-85% | >99% |
Route 2: Alternative One-Pot Synthesis
This method provides a more direct synthesis from commercially available starting materials.
-
Materials: 2,5-Dichloropyrimidine, Sodium Methanesulfinate (CH₃SO₂Na), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2,5-dichloropyrimidine (1 equivalent) in DMF, add sodium methanesulfinate (1.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure 5-Chloro-2-(methylsulfonyl)pyrimidine.
-
Table 3: Quantitative Data for Route 2
| Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 5-Chloro-2-(methylsulfonyl)pyrimidine | 2,5-Dichloropyrimidine | 60-75% | >99% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
2-Sulfonylpyrimidines Emerge as a Versatile Platform for Protein Arylation, Offering Tunable Reactivity and High Selectivity
A comprehensive analysis of 2-sulfonylpyrimidines (2-SPs) reveals them as a highly adaptable and efficient class of reagents for the targeted arylation of proteins, a critical process in the development of novel bioconjugates and therapeutics. Comparative data demonstrates that 2-SPs offer significant advantages over traditional reagents, including a broad, tunable reactivity range, excellent chemoselectivity for cysteine residues, and the ability to form stable conjugates under mild, biocompatible conditions.
Recent studies have highlighted 2-sulfonylpyrimidines as a promising alternative to conventional protein modification agents like Michael acceptors and alkylating agents.[1][2] Unlike many traditional methods that can suffer from reversibility or off-target reactivity, 2-SPs react selectively with the thiol side chain of cysteine residues via a metal-free nucleophilic aromatic substitution (SNAr) mechanism.[1][3][4][5] This reaction proceeds efficiently in aqueous environments at neutral pH, forming highly stable S-heteroarylated protein adducts.[1][2][4][5]
A key advantage of the 2-SP platform is the ability to finely tune its reactivity over an astonishing nine orders of magnitude.[1][2][4][5] This is achieved by modifying the heterocyclic core and the exocyclic sulfonyl leaving group, allowing researchers to match the reactivity of the reagent to a specific biological target.[1][4][5] This level of control is crucial for minimizing off-target effects and ensuring the selective modification of the desired cysteine residue, even in complex protein environments.[1][2]
Comparative Performance Analysis
Quantitative kinetic studies showcase the superior performance of 2-sulfonylpyrimidines compared to other cysteine-targeting reagents. The reactivity of 2-SPs is often benchmarked against model thiols such as N-acetylcysteine methylester (NACME) and L-glutathione (GSH).[1]
| Reagent Class | Example Compound | Second-Order Rate Constant (k) with GSH at pH 7.0 (M⁻¹s⁻¹) | Key Characteristics |
| 2-Sulfonylpyrimidine | 2-methylsulfonylpyrimidine (4q) | ~1.6 x 10⁻² | Tunable reactivity, high stability, cysteine-selective, metal-free |
| Michael Acceptor | N-benzylmaleimide (21) | > 0.5 | Fast reaction, but can produce heterogeneous products and exhibit off-target reactivity |
| Heteroaryl Sulfone | 2-Methysulfonylbenzothiazole (MSBT) (9) | ~0.23 | ~20 times more reactive than 4q, maintains specificity |
| Heteroaryl Sulfone | 2-methylsulfonyl-6-nitrobenzo[d]thiazole (10) | ~1200 | Very fast reacting, maintains specificity |
| Heteroaryl Sulfone | 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile (11) | ~5 times less reactive than 4q | |
| Pyrimidine Derivative | 2-chloro / 2-methylthio pyrimidines | Far less reactive to completely unreactive | Demonstrates the importance of the sulfonyl leaving group |
This table summarizes comparative reactivity data. The rate constants are approximate values gathered from the literature for illustrative purposes.[1][2]
The data clearly indicates that while other heteroaryl sulfones like MSBT and its nitro-substituted analog can be significantly more reactive, the 2-sulfonylpyrimidine scaffold provides a more tunable platform. Furthermore, compared to the less reactive 2-chloro and 2-methylthio pyrimidines, the sulfonyl group is critical for the desired reactivity.[1][2] While Michael acceptors like maleimides react quickly, they are known to form less stable adducts and can react with other nucleophiles, leading to a heterogeneous product mixture.[1][2]
Experimental Protocols and Methodologies
The characterization and comparison of 2-sulfonylpyrimidines and other protein arylating agents typically involve a series of well-defined experimental protocols.
Determination of Reaction Rate Constants
A common method for quantifying the reactivity of these compounds is through pseudo-first-order kinetic studies using NMR or UV-absorbance spectroscopy.
Protocol:
-
A solution of the arylating agent (e.g., a 2-sulfonylpyrimidine) is prepared in a suitable buffer (e.g., potassium phosphate buffer, KPi) at a defined pH (typically 6.5 or 7.0), often containing a small percentage of a co-solvent like d6-DMSO for solubility.[1][2]
-
A model thiol, such as N-acetylcysteine methylester (NACME) or L-glutathione (GSH), is added in excess (e.g., 10-fold).[1]
-
The reaction is monitored over time by acquiring NMR spectra or measuring UV absorbance at regular intervals.
-
The consumption of the starting material and the formation of the S-arylated product are quantified by integrating their respective signals.[2]
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the data to an exponential decay function.
-
The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the model thiol.
Protein Arylation and Confirmation
To validate the performance of 2-SPs on biological macromolecules, protein arylation experiments are conducted, followed by characterization using mass spectrometry and X-ray crystallography.
Protocol:
-
The target protein (e.g., a mutant p53 protein) is incubated with the 2-sulfonylpyrimidine reagent in a suitable buffer at a controlled temperature.[1][4]
-
The reaction mixture is then analyzed by electrospray ionization mass spectrometry (ESI-MS) to confirm the covalent modification of the protein and to determine the extent of labeling.[1][2]
-
To identify the specific site(s) of arylation, the modified protein may be subjected to proteolytic digestion followed by tandem mass spectrometry (MS/MS) analysis.
-
For a high-resolution structural confirmation of the modification site, the arylated protein is crystallized, and its structure is determined by X-ray crystallography.[1][2][4][5]
Visualizing the Process
The underlying mechanism and experimental workflow for the application of 2-sulfonylpyrimidines in protein arylation can be visualized through the following diagrams.
Caption: Nucleophilic aromatic substitution (SNAr) mechanism.
Caption: A typical experimental workflow for evaluating 2-SPs.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
Navigating the Therapeutic Potential: A Comparative Analysis of 5-Chloro-2-(methylsulfonyl)pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutic agents. This guide offers a detailed comparative analysis of the biological activity of a series of 5-chloro-2-(methylsulfonyl)pyrimidine derivatives, focusing on their potential as kinase inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to provide an objective resource to inform future research and development endeavors.
Quantitative Biological Activity
The following table summarizes the in vitro biological activity of a series of 5-chloro-2-aminopyrimidine derivatives against PLK4 and the MCF-7 breast cancer cell line. The data is extracted from a study by Wang et al. (2023), which provides a clear basis for comparing the potency of these compounds.
| Compound ID | R1 Group | R2 Group | PLK4 IC50 (nM)[1] | MCF-7 IC50 (µM)[1] |
| 1a | H | H | 8.9 | 1.12 |
| 1b | Me | H | 3.2 | 0.85 |
| 1c | Et | H | 1.5 | 0.63 |
| 1d | n-Pr | H | 0.9 | 0.51 |
| 1e | i-Pr | H | 1.2 | 0.78 |
| 1f | c-Pr | H | 0.8 | 0.48 |
| 2a | H | Me | 15.6 | 2.34 |
| 2b | Me | Me | 9.8 | 1.56 |
| 3a | H | Ph | 25.4 | >10 |
| 4a | H | 4-F-Ph | 18.2 | 5.7 |
| 5f (Reference) | c-Pr | H | 0.8 | 0.48 |
Experimental Protocols
To ensure a thorough understanding of the presented data, the detailed methodologies for the key experiments are provided below.
In Vitro PLK4 Kinase Assay[1]
The inhibitory activity of the compounds against PLK4 was determined using a commercial ADP-Glo™ Kinase Assay kit. The assay was performed in a 384-well plate format. Each well contained the test compound at various concentrations, PLK4 enzyme, the substrate, and ATP in a kinase buffer. The mixture was incubated at room temperature for 1 hour. Following incubation, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction to generate a luminescent signal. The luminescence intensity, which is proportional to the amount of ADP formed and thus the kinase activity, was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using GraphPad Prism software.
Cell Proliferation Assay (MCF-7)[1]
The anti-proliferative activity of the synthesized compounds was evaluated against the human breast cancer cell line MCF-7 using the CellTiter-Glo® Luminescent Cell Viability Assay. MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours. After the treatment period, the CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The IC50 values were determined from the dose-response curves using GraphPad Prism software.
Visualizing Key Processes
To further aid in the comprehension of the biological context and experimental procedures, the following diagrams have been generated.
References
A Comparative Guide to Alternatives for 5-Chloro-2-(methylsulfonyl)pyrimidine in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Chloro-2-(methylsulfonyl)pyrimidine is a valuable building block in the synthesis of these complex molecules, primarily utilized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by two nitrogen atoms, facilitates the displacement of leaving groups at the C2, C4, and C6 positions.[1] In 5-Chloro-2-(methylsulfonyl)pyrimidine, the methylsulfonyl group at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack. The chlorine atom at the C5 position is considerably less reactive in SNAr reactions.[2]
This guide provides a comparative analysis of viable alternatives to 5-Chloro-2-(methylsulfonyl)pyrimidine, focusing on how variations in leaving groups, substituent positions, and heterocyclic cores affect reactivity and regioselectivity. The information is intended to assist researchers in selecting the optimal building blocks for their specific synthetic needs, supported by quantitative data and detailed experimental protocols.
Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary transformation involving 5-Chloro-2-(methylsulfonyl)pyrimidine is the SNAr reaction. This process is typically a two-step mechanism involving the initial attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. For pyrimidines, attack at the C2 or C4 positions is favored as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms.[3]
Figure 1. General pathway for the SNAr reaction at the C2 position of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Comparative Analysis of Alternatives
The choice of an alternative building block depends on the desired reactivity, regioselectivity, and the specific functional groups to be introduced.
Variation of the Leaving Group at C2: Sulfonyl vs. Halogen
The methylsulfonyl group (-SO₂Me) is a superior leaving group compared to halogens in SNAr reactions on pyrimidine rings. This enhanced reactivity is due to the strong electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the C2 carbon, and its ability to stabilize a negative charge upon departure.
In a comparative study, 2-sulfonylpyrimidines (2-SPs) reacted rapidly with glutathione (GSH) at neutral pH, whereas the corresponding 2-chloro and 2-methylthio pyrimidines were found to be far less reactive or completely unreactive under the same conditions.[2][4]
| Reagent Class | Leaving Group | Relative Reactivity with Thiol | Reference |
| 2-Sulfonylpyrimidine | -SO₂CH₃ | High (fast reaction at neutral pH) | [2][4] |
| 2-Chloropyrimidine | -Cl | Low to Unreactive | [2][4] |
| 2-Methylthiopyrimidine | -SCH₃ | Low to Unreactive | [2][4] |
Table 1. Qualitative comparison of leaving group ability at the C2 position of the pyrimidine ring in SNAr reactions.
Variation of the Substituent at C5
The electronic nature of the substituent at the C5 position significantly modulates the reactivity of the leaving group at the C2 position. Electron-withdrawing groups (EWGs) at C5 enhance the electrophilicity of the entire ring, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
A systematic kinetic study on the reaction of various 5-substituted 2-(methylsulfonyl)pyrimidines with glutathione (GSH) provides quantitative insight into this effect.[2]
| 5-Substituent (X) | Group Type | Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹) | Relative Reactivity (k/kH) |
| -COOMe | Strong EWG (-M) | ~9900 | ~825,000 |
| -NO₂ | Strong EWG (-M) | ~1100 | ~91,667 |
| -CF₃ | Strong EWG (-I) | ~33 | ~2,750 |
| -Br | Weak EWG (±I/M) | ~0.24 | ~20 |
| -Cl | Weak EWG (±I/M) | ~0.11 | ~9.2 |
| -H | Reference | ~0.012 | 1 |
| -NH₂ | Strong EDG (+M) | No reaction detected | N/A |
| -OMe | Strong EDG (+M) | No reaction detected | N/A |
Table 2. Effect of C5-substituents on the SNAr reactivity of 2-(methylsulfonyl)pyrimidines with glutathione (GSH). Data extracted from Rohrbach et al.[2]
Isomeric Alternatives and Regioselectivity
Dichloropyrimidines are common alternatives, but their isomeric form dictates the regioselectivity of substitution.
-
2,5-Dichloropyrimidine: As discussed, the C2-chloro is more reactive than the C5-chloro. Nucleophilic attack occurs preferentially at the C2 position.[5]
-
2,4-Dichloropyrimidine: This isomer presents two reactive sites. Generally, nucleophilic attack is favored at the C4 position over the C2 position.[6][7] This preference can be attributed to the C4 position having a higher LUMO coefficient.[8] However, this selectivity can be influenced or even reversed by other substituents on the ring or specific reaction conditions.[8][9] For example, an electron-donating group at C6 can direct substitution to the C2 position.[8]
| Substrate | Major Site of Monosubstitution | Typical C4/C2 Ratio (Amine Nucleophile) | Key Considerations |
| 2,5-Dichloropyrimidine | C2 | N/A (C5 is much less reactive) | Provides C2-substituted products. |
| 2,4-Dichloropyrimidine | C4 | 1:1 to 4:1 (SNAr) | Provides C4-substituted products.[6] Regioselectivity can be an issue and may require optimization. |
| 2,4-Dichloro-6-arylpyrimidine | C4 | >99:1 (Pd-catalyzed amination) | Aryl group at C6 dramatically enhances C4 selectivity in specific reactions.[6] |
Table 3. Regioselectivity in SNAr reactions of dichloropyrimidines.
Alternative Heterocyclic Scaffolds
For applications requiring exceptionally high reactivity, other electron-deficient heterocycles can be considered. 1,3,5-Triazines are significantly more electron-deficient than pyrimidines and thus more reactive towards nucleophilic substitution.
For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is highly reactive, allowing for sequential and controlled substitution of the three chlorine atoms by varying the reaction temperature.[10] Similarly, 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine has been shown to be drastically more reactive than its pyrimidine counterpart, though it may suffer from instability and rapid hydrolysis in aqueous buffers.[2]
Figure 2. Decision logic for selecting a pyrimidine-based building block based on desired reactivity and regioselectivity.
Experimental Protocols
The following are generalized protocols for common transformations. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is adapted for a typical reaction between a chloropyrimidine and an amine.
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Solvent (e.g., n-Butanol, Dioxane, DMF, or NMP)
-
Base (optional, e.g., DIPEA, K₂CO₃, 2-3 eq)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon) is recommended
Procedure:
-
To a dry reaction vessel, add the 2-chloropyrimidine derivative and the amine nucleophile.
-
Add the solvent (e.g., n-butanol) to achieve a concentration of 0.1-0.5 M.
-
If required, add the base (e.g., DIPEA).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Coupling
This protocol is for the cross-coupling of a chloropyrimidine with a boronic acid.[11][12]
Materials:
-
Chloropyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.
Figure 3. A generalized experimental workflow for a palladium-catalyzed Suzuki cross-coupling reaction.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the selectivity of pyrimidine-based kinase inhibitors, featuring a case study on AZD1480 and detailed experimental methodologies for comprehensive cross-reactivity profiling.
The 5-chloro-2-(methylsulfonyl)pyrimidine scaffold is a key pharmacophore in the development of targeted kinase inhibitors. While analogs built upon this core have shown promise in modulating the activity of various kinases, a critical aspect of their preclinical evaluation is the characterization of their cross-reactivity profile. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's selectivity is therefore paramount for its advancement as a therapeutic agent or a chemical probe.
Due to the limited availability of direct, head-to-head comparative studies on a broad series of 5-Chloro-2-(methylsulfonyl)pyrimidine analogs, this guide utilizes the well-characterized pyrimidine-based kinase inhibitor, AZD1480 , as a representative example to illustrate the principles and methodologies of cross-reactivity analysis. AZD1480 is a potent, ATP-competitive inhibitor of Janus kinases (JAKs), which are key mediators of cytokine signaling.[1][2]
Quantitative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is quantitatively assessed by screening it against a large panel of kinases. The data generated from such screens provide a landscape of the inhibitor's activity across the kinome.
Table 1: Selectivity Profile of AZD1480
This table summarizes the inhibitory activity of AZD1480 against its primary targets within the JAK family and a selection of off-target kinases identified in a broad panel screen. The data reveals high potency against JAK1 and JAK2, with varying degrees of inhibition against other kinases.
| Kinase Target | Kinase Family | IC50 / Kᵢ (nM) | % Inhibition @ 0.1 µM |
| JAK2 | Tyrosine Kinase | 0.26 (Kᵢ) | >90% |
| JAK1 | Tyrosine Kinase | 1.3 | >80% |
| JAK3 | Tyrosine Kinase | - | <50% |
| TYK2 | Tyrosine Kinase | - | <50% |
| Aurora B | Serine/Threonine Kinase | - | >50% |
| FLT3 | Tyrosine Kinase | - | >50% |
| GSK3α/β | Serine/Threonine Kinase | - | >50% |
| p38α | Serine/Threonine Kinase | - | >50% |
| ROCK2 | Serine/Threonine Kinase | - | >50% |
| TRKA | Tyrosine Kinase | - | >50% |
| TRKB | Tyrosine Kinase | - | >50% |
Data compiled from multiple sources.[1][3][4] The percentage of inhibition is based on a screen of 82 kinases at a concentration of 0.10 µM AZD1480.[1]
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach employing various biochemical and cellular assays is essential for a comprehensive understanding of an inhibitor's selectivity.
In Vitro Kinase Panel Screening (Biochemical Assay)
This is the foundational method for assessing inhibitor selectivity against a large number of purified kinases.
Principle: The ability of the test compound to inhibit the phosphorylation of a specific substrate by a panel of kinases is measured.
Representative Protocol (Radiometric Assay):
-
Compound Preparation: A stock solution of the test compound (e.g., AZD1480) is prepared in 100% DMSO. Serial dilutions are then made to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96- or 384-well plate, the following are combined:
-
Purified recombinant kinase.
-
A specific peptide or protein substrate for that kinase.
-
The test compound at various concentrations.
-
Kinase reaction buffer (typically containing HEPES, MgCl₂, DTT, and BSA).
-
-
Reaction Initiation: The reaction is initiated by the addition of a solution containing ATP and a radiolabeled ATP, such as [γ-³³P]ATP. The final ATP concentration is typically at or near the Kₘ for each respective kinase to ensure accurate competitive inhibition assessment.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: The reaction is stopped, often by the addition of phosphoric acid. The reaction mixture is then transferred to a filter plate (e.g., phosphocellulose) which captures the phosphorylated substrate.
-
Washing: The filter plate is washed multiple times to remove unincorporated radiolabeled ATP.
-
Detection: A scintillation cocktail is added to each well, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control (100% activity). The data is then plotted as percent inhibition versus compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within a cellular context, providing evidence that the inhibitor can bind to its target in a more physiologically relevant environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This change in stability can be detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.
General Protocol:
-
Cell Treatment: Cells are treated with the test compound or a vehicle control (DMSO) for a specific duration.
-
Heating: The cell suspension or lysate is aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[7][8]
Kinobeads Affinity Chromatography (Chemoproteomics)
This approach allows for the unbiased identification of kinase targets and off-targets from a complex cellular lysate.
Principle: A mixture of non-selective, immobilized kinase inhibitors (kinobeads) is used to capture a large portion of the cellular kinome. A free test compound is then used to compete with the kinobeads for binding to kinases in the lysate. The proteins that are competed off the beads by the test compound are then identified and quantified by mass spectrometry.
General Protocol:
-
Cell Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve native protein conformations.
-
Competition Binding: The cell lysate is incubated with the test compound at various concentrations, or with a vehicle control.
-
Kinobeads Pulldown: The pre-incubated lysate is then added to the kinobeads, allowing for the capture of kinases that are not bound to the free inhibitor.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: The abundance of each kinase in the inhibitor-treated samples is compared to the control sample. A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.[9][10]
Visualizing Biological Context and Experimental Design
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 5-Chloro-2-(methylsulfonyl)pyrimidine
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides a comparative overview of analytical methods for assessing the purity of 5-Chloro-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical agents. We present a comparison of hypothetical data from a standard and an optimized synthesis protocol, alongside detailed experimental methodologies.
Purity Assessment: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of 5-Chloro-2-(methylsulfonyl)pyrimidine. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis provide crucial information on the compound's identity, structure, and the presence of impurities.
Data Presentation: Comparing Synthesis Outcomes
The following tables summarize the hypothetical purity data for 5-Chloro-2-(methylsulfonyl)pyrimidine synthesized via a standard versus an optimized protocol.
Table 1: HPLC Purity Analysis
| Synthesis Method | Retention Time (min) | Peak Area (%) | Impurity Profile |
| Standard Synthesis | 5.2 | 98.5 | Impurity A (0.8%), Impurity B (0.5%), Others (0.2%) |
| Optimized Synthesis | 5.2 | 99.8 | Impurity A (0.1%), Others (0.1%) |
Table 2: Spectroscopic and Elemental Analysis Data
| Analytical Method | Standard Synthesis | Optimized Synthesis | Expected Values |
| ¹H NMR | Conforms to structure, minor impurity peaks | Conforms to structure, no significant impurity peaks | Conforms |
| ¹³C NMR | Conforms to structure, minor impurity peaks | Conforms to structure, no significant impurity peaks | Conforms |
| Mass Spec (m/z) | 192.00 (M+H)⁺ | 192.00 (M+H)⁺ | 192.00 |
| Elemental Analysis | C: 31.15%, H: 2.60%, N: 14.50% | C: 31.18%, H: 2.62%, N: 14.54% | C: 31.18%, H: 2.62%, N: 14.54% |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized 5-Chloro-2-(methylsulfonyl)pyrimidine.
head-to-head comparison of different synthetic methods for 5-Chloro-2-(methylsulfonyl)pyrimidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloro-2-(methylsulfonyl)pyrimidine is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of two prominent synthetic methods for its preparation, offering detailed experimental protocols and quantitative data to inform methodological choices.
The primary route to 5-Chloro-2-(methylsulfonyl)pyrimidine involves the oxidation of its precursor, 5-chloro-2-(methylthio)pyrimidine. The two methods compared herein utilize different oxidizing agents: hydrogen peroxide with a tungstate catalyst and meta-chloroperoxybenzoic acid (m-CPBA).
Method 1: Catalytic Oxidation with Hydrogen Peroxide and Sodium Tungstate
This method stands out for its high yield and the use of relatively benign reagents. The reaction proceeds via a catalytic cycle involving sodium tungstate, which is activated by hydrogen peroxide to form a potent oxidizing species.
Experimental Protocol:
To a solution of 5-chloro-2-(methylthio)pyrimidine (5 g, 31.1 mmol) in a mixture of water (15 mL) and ethyl acetate (15 mL), sodium tungstate dihydrate (0.52 g, 1.6 mmol) is added at ambient temperature. The mixture is then heated to 60°C. 50% aqueous hydrogen peroxide (5.3 g, 77.7 mmol) is added dropwise, maintaining the reaction temperature between 60 and 65°C. The reaction is monitored by HPLC and is typically complete within 2 hours. After cooling to ambient temperature, the excess hydrogen peroxide is quenched with sodium bisulfite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are concentrated to yield the crude product. Crystallization from toluene and heptane affords pure 5-Chloro-2-(methylsulfonyl)pyrimidine.[1]
Method 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones. This method is often favored for its reliability and typically high conversion rates, providing an excellent alternative to metal-catalyzed oxidations.
Experimental Protocol:
In a suitable reaction vessel, 5-chloro-2-(methylthio)pyrimidine (1.0 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (DCM). The solution is cooled to approximately 0°C in an ice bath. To this stirred solution, m-chloroperoxybenzoic acid (m-CPBA) (approximately 2.0 to 2.2 equivalents) is added portion-wise, ensuring the temperature is maintained. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to quench any remaining peroxide. Subsequently, it is washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the product. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Method 1: H₂O₂ / Na₂WO₄ | Method 2: m-CPBA |
| Starting Material | 5-chloro-2-(methylthio)pyrimidine | 5-chloro-2-(methylthio)pyrimidine |
| Oxidizing Agent | 50% Hydrogen Peroxide | meta-Chloroperoxybenzoic Acid |
| Catalyst | Sodium Tungstate Dihydrate | None |
| Solvent(s) | Water, Ethyl Acetate | Dichloromethane |
| Reaction Temperature | 60-65°C | ~0°C to room temperature |
| Reaction Time | 2 hours | Varies (typically a few hours) |
| Reported Yield | 93%[1] | "Excellent yields" are commonly reported for similar transformations |
| Purity | High purity after crystallization | High purity after workup and purification |
| Melting Point | 122°C[1] | Not specified in general procedures |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.24 (s, 2H), 3.42 (s, 3H)[1] | Consistent spectra expected |
Synthetic Workflow Comparison
Logical Relationship of Synthetic Steps
References
Kinetic Showdown: 5-Chloro-2-(methylsulfonyl)pyrimidine in Nucleophilic Aromatic Substitution
A Comparative Guide to Reaction Kinetics for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. The functionalization of this privileged heterocycle often relies on nucleophilic aromatic substitution (SNAr), a powerful tool for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The efficiency of these transformations is critically dependent on the nature of the leaving group and the electronic environment of the pyrimidine ring. This guide provides an objective comparison of the kinetic performance of 5-Chloro-2-(methylsulfonyl)pyrimidine and its analogs in SNAr reactions, supported by experimental data, to aid in the strategic design of synthetic routes.
The Superior Reactivity of the Methylsulfonyl Leaving Group
The methylsulfonyl group (-SO₂Me) is a superior leaving group compared to a chloro group in SNAr reactions on pyrimidine rings. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which significantly activates the pyrimidine ring towards nucleophilic attack. Experimental data consistently demonstrates that 2-(methylsulfonyl)pyrimidines react at rates several orders of magnitude faster than their 2-chloro counterparts.[1]
Impact of Substitution at the 5-Position
Substitution at the 5-position of the pyrimidine ring exerts a significant influence on the kinetics of SNAr at the 2-position. Electron-withdrawing groups at C5 further activate the ring, leading to a substantial increase in reaction rates. Conversely, electron-donating groups at this position would be expected to decrease the reaction rate.
The following table summarizes the second-order rate constants for the reaction of various 5-substituted 2-(methylsulfonyl)pyrimidines with the tripeptide glutathione (GSH) at pH 7.0. This data provides a clear quantitative comparison of the electronic effects of the 5-substituent on the reactivity of the 2-methylsulfonylpyrimidine scaffold. For context, the rate constant for the less reactive 2-chloropyrimidine with a selection of amines is also included.
Table 1: Second-Order Rate Constants (k₂) for SNAr Reactions of Substituted Pyrimidines
| Electrophile | Nucleophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |
| 2-(Methylsulfonyl)pyrimidine Analogs | |||
| 5-Bromo-2-(methylsulfonyl)pyrimidine | Glutathione | KPi buffer, pH 7.0 | 1.1 x 10⁻¹ |
| 5-Cyano-2-(methylsulfonyl)pyrimidine | Glutathione | KPi buffer, pH 7.0 | 1.9 |
| 5-Nitro-2-(methylsulfonyl)pyrimidine | Glutathione | KPi buffer, pH 7.0 | 1.8 x 10¹ |
| 2-Chloropyrimidine Analog | |||
| 2-Chloropyrimidine | Piperidine | Ethanol, 50°C | 2.1 x 10⁻⁴ |
| 2-Chloropyrimidine | Diethylamine | Ethanol, 50°C | 1.3 x 10⁻⁵ |
Data for 2-(methylsulfonyl)pyrimidine analogs are from a study by Baud et al.[1] Data for 2-chloropyrimidine are from a study by Ramesh et al.[2]
Based on the trend observed with electron-withdrawing groups, it can be inferred that 5-Chloro-2-(methylsulfonyl)pyrimidine would exhibit a reaction rate significantly higher than that of 2-chloropyrimidine and likely fall in a reactivity range comparable to or slightly lower than the 5-bromo analog, making it a highly efficient substrate for SNAr reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing kinetic data. Below are representative protocols for conducting kinetic studies of pyrimidine SNAr reactions using both NMR spectroscopy and UV-Visible spectrophotometry.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol is adapted from the study of 2-sulfonylpyrimidines by Baud et al. and is suitable for monitoring reactions with half-lives of several minutes to hours.[1]
1. Materials and Instrumentation:
- 5-Substituted-2-(methylsulfonyl)pyrimidine substrate
- Nucleophile (e.g., Glutathione)
- Potassium phosphate (KPi) buffer (e.g., 100 mM, pH 7.0)
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
2. Sample Preparation:
- Prepare a stock solution of the pyrimidine substrate in DMSO-d₆.
- Prepare a stock solution of the nucleophile in KPi buffer.
- In an NMR tube, combine the KPi buffer and the nucleophile stock solution.
- Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
3. Reaction Monitoring:
- Initiate the reaction by adding a known volume of the pyrimidine substrate stock solution to the NMR tube.
- Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
- Monitor the disappearance of a characteristic proton signal of the starting pyrimidine and the appearance of a new signal corresponding to the product.
4. Data Analysis:
- Integrate the signals of the starting material and product in each spectrum.
- Calculate the concentration of the reactants and products at each time point.
- Under pseudo-first-order conditions (with the nucleophile in large excess), plot the natural logarithm of the starting material concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k_obs).
- The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
Protocol 2: Kinetic Analysis by UV-Visible Spectrophotometry
This protocol is a general method suitable for reactions where the product has a different UV-Vis absorbance profile from the starting materials.
1. Materials and Instrumentation:
- 5-Substituted-2-chloropyrimidine substrate
- Amine nucleophile
- Anhydrous solvent (e.g., ethanol, acetonitrile)
- UV-Visible spectrophotometer with a thermostatted cuvette holder
- Quartz cuvettes
2. Sample Preparation:
- Prepare a stock solution of the pyrimidine substrate in the chosen solvent.
- Prepare a series of stock solutions of the amine nucleophile at different concentrations in the same solvent.
3. Reaction Monitoring:
- Set the spectrophotometer to a wavelength where the product absorbs strongly and the starting materials have minimal absorbance.
- Equilibrate the spectrophotometer and the cuvette containing the nucleophile solution to the desired temperature.
- Initiate the reaction by injecting a small, known volume of the pyrimidine substrate stock solution into the cuvette and start data acquisition.
- Record the absorbance at regular time intervals until the reaction is complete (absorbance becomes constant).
4. Data Analysis:
- Under pseudo-first-order conditions (amine in at least 10-fold excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
- Plot the calculated k_obs values against the corresponding concentrations of the amine nucleophile.
- The slope of this plot will be the second-order rate constant (k₂).
Visualizing the SNAr Reaction Workflow
The following diagram illustrates a typical workflow for a kinetic study of a nucleophilic aromatic substitution reaction.
Caption: A generalized workflow for conducting kinetic studies of SNAr reactions.
Signaling Pathway of SNAr Mechanism
The nucleophilic aromatic substitution on an activated pyrimidine ring typically proceeds through a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.
Caption: The stepwise addition-elimination mechanism of an SNAr reaction.
References
Safety Operating Guide
Safe Disposal of 5-Chloro-2-(methylsulfonyl)pyrimidine: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and pharmaceutical development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant operational environment. 5-Chloro-2-(methylsulfonyl)pyrimidine, a compound utilized in various synthetic applications, necessitates specific disposal protocols due to its inherent hazardous properties. This guide furnishes essential, step-by-step instructions for the proper disposal of 5-Chloro-2-(methylsulfonyl)pyrimidine, prioritizing safety and regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to employ the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. 5-Chloro-2-(methylsulfonyl)pyrimidine is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Some classifications also indicate it may cause severe skin burns, eye damage, and allergic skin reactions.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Eye/Face Protection | Safety goggles or face shield | Utilize eye and face protection in accordance with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin and Body Protection | Lab coat or protective clothing | Wear suitable protective clothing to prevent skin contact.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | If dust, aerosol, or fumes are generated, ensure adequate exhaust ventilation or use a respirator.[1] |
| Engineering Controls | Chemical fume hood | All handling of 5-Chloro-2-(methylsulfonyl)pyrimidine waste should occur in a well-ventilated area, preferably a chemical fume hood.[1] |
Step-by-Step Disposal Procedure
The disposal of 5-Chloro-2-(methylsulfonyl)pyrimidine must be conducted in compliance with all federal, state, and local environmental regulations. The recommended method for disposal is through a licensed hazardous waste management company.[1]
Step 1: Waste Segregation and Collection
-
Isolate Waste: 5-Chloro-2-(methylsulfonyl)pyrimidine is a halogenated organic compound. It is crucial to collect it separately from non-halogenated chemical waste.
-
Use Designated Containers: Collect waste 5-Chloro-2-(methylsulfonyl)pyrimidine and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a clearly labeled, sealed, and compatible waste container.
Step 2: Storage
-
Secure Storage: Store the waste container in a secure, well-ventilated area.[1]
-
Avoid Incompatibles: Keep the waste segregated from incompatible materials, such as strong oxidizing agents.[2]
-
Keep Containers Closed: Ensure waste containers are kept tightly closed except when adding waste to prevent the release of vapors.[1]
Step 3: Spill Management
In the event of a spill:
-
Ensure Ventilation: Make sure the area is well-ventilated.
-
Utilize PPE: Before cleaning the spill, don the appropriate PPE as detailed in Table 1.
-
Absorb Spill: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, vermiculite).[1]
-
Collect and Dispose: Place the absorbent material and all cleanup debris into a labeled hazardous waste container.
-
Decontaminate: Thoroughly wash the spill site after the material has been collected.
-
Prevent Environmental Release: Do not allow the spilled material to enter drains or waterways.[1]
Step 4: Final Disposal
-
Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Ensure the product is disposed of by licensed waste carriers.[1]
-
Documentation: Maintain all necessary documentation regarding the disposal of the hazardous waste as required by your institution and local regulations.
Disposal Workflow
Caption: Workflow for the proper disposal of 5-Chloro-2-(methylsulfonyl)pyrimidine.
References
Essential Safety and Operational Guide for Handling 5-Chloro-2-(methylsulfonyl)pyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-2-(methylsulfonyl)pyrimidine, a compound requiring careful management in laboratory and drug development settings. Adherence to these procedures is essential to ensure the safety of all personnel.
1. Hazard Identification and Personal Protective Equipment (PPE)
5-Chloro-2-(methylsulfonyl)pyrimidine is classified with several hazards, necessitating the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Some safety data sheets also indicate that it may cause severe skin burns, eye damage, and potentially an allergic skin reaction. Inhalation of dust may cause respiratory irritation.[1][2]
The primary methods for exposure control are engineering controls, such as working within a certified chemical fume hood, which should be supplemented with the following PPE[3]:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[3][5] |
2. Operational and Disposal Plan: Step-by-Step Guidance
This section outlines a procedural workflow for the safe handling, use, and disposal of 5-Chloro-2-(methylsulfonyl)pyrimidine.
Preparation and Handling:
-
Ventilation: Always handle the solid compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particulates.[1][3]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin and eyes.[6] Prevent the formation of dust when handling the solid form.[6] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[6][7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[1] For larger spills, evacuate the area and follow emergency procedures. Avoid generating dust.
Waste Disposal:
-
Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[6]
-
Procedure: Dispose of contents and container to an approved waste disposal plant.[7] This should be done through a licensed waste carrier.[1] Do not empty into drains.[6]
-
Contaminated Items: Used gloves, lab coats, and other contaminated materials should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Safe Handling Workflow for 5-Chloro-2-(methylsulfonyl)pyrimidine
Caption: Workflow for the safe handling of 5-Chloro-2-(methylsulfonyl)pyrimidine.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
